molecular formula C7H13NO2 B1527694 Methyl 3-methylpyrrolidine-3-carboxylate CAS No. 1111943-58-8

Methyl 3-methylpyrrolidine-3-carboxylate

Cat. No.: B1527694
CAS No.: 1111943-58-8
M. Wt: 143.18 g/mol
InChI Key: NDFMJADIWGFRLL-UHFFFAOYSA-N
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Description

Methyl 3-methylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-methylpyrrolidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-methylpyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylpyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10-2)3-4-8-5-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMJADIWGFRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111943-58-8
Record name methyl 3-methylpyrrolidine-3-carboxylate
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Foundational & Exploratory

The 3,3-Disubstituted Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3][4][5][6] Among its many variations, the 3,3-disubstituted pyrrolidine motif has emerged as a particularly valuable core for the design of novel therapeutics. This guide provides a comprehensive overview of the 3,3-disubstituted pyrrolidine scaffold, delving into its strategic importance, synthetic accessibility, and diverse applications in drug discovery. We will explore its role as a bioisosteric replacement for the gem-dimethyl group, its ability to confer desirable physicochemical properties, and its utility in creating molecules with enhanced potency and selectivity. This document aims to serve as a technical resource for medicinal chemists, offering insights into the rationale behind its use and practical guidance for its incorporation into drug design campaigns.

The Strategic Value of the 3,3-Disubstituted Pyrrolidine Scaffold

The five-membered saturated pyrrolidine ring offers a unique combination of features that make it highly attractive for medicinal chemistry.[4][7][8][9] Its three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, a crucial aspect for achieving high target affinity and selectivity.[4][8] The introduction of two substituents at the C3 position further enhances its utility by:

  • Conformational Restriction: The geminal disubstitution at the C3 position introduces significant steric hindrance, which restricts the conformational flexibility of the pyrrolidine ring. This "locking" of the conformation can pre-organize the molecule into a bioactive conformation, leading to a favorable entropic contribution to binding affinity.

  • Increased Three-Dimensionality (sp³ Character): The 3,3-disubstitution pattern enhances the sp³ character of the molecule, a feature increasingly recognized as beneficial for improving physicochemical properties such as solubility and metabolic stability, while reducing promiscuity.[4][7]

  • Bioisosteric Replacement: The 3,3-disubstituted motif, particularly with smaller alkyl groups, serves as an excellent bioisostere for the commonly found gem-dimethyl group.[10][11] This substitution can improve metabolic stability and other pharmacokinetic parameters without significantly altering the molecule's overall shape.[10][12][13]

Bioisosterism: The gem-Dimethyl and Carbonyl Surrogates

A key application of the 3,3-disubstituted pyrrolidine scaffold is its role as a bioisosteric replacement for the gem-dimethyl group. The gem-dimethyl moiety is prevalent in natural products and synthetic drugs, often contributing to potency and metabolic stability.[11] However, it can also introduce lipophilicity, which may negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 3,3-disubstituted pyrrolidine can mimic the steric bulk of the gem-dimethyl group while introducing a polar nitrogen atom, which can lead to improved aqueous solubility and provide a handle for further derivatization.[2]

Furthermore, the 3,3-disubstituted pyrrolidine scaffold can act as a bioisostere for a carbonyl group. This is particularly relevant in the context of avoiding potential metabolic liabilities associated with ketones.

Synthetic Strategies for 3,3-Disubstituted Pyrrolidines

The construction of the 3,3-disubstituted pyrrolidine core can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include:

  • [3+2] Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and convergent method for the synthesis of substituted pyrrolidines.[1][9][14] This approach allows for the introduction of diversity at multiple positions of the pyrrolidine ring.

  • Palladium-Catalyzed Cycloadditions: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides an enantioselective route to 3,3-disubstituted pyrrolidines.[15]

  • Intramolecular Cyclization: The intramolecular cyclization of appropriately functionalized acyclic precursors is another common strategy. This can involve reductive amination, Michael additions, or other ring-closing reactions.

  • Functionalization of Pre-formed Pyrrolidine Rings: Derivatives of proline and other readily available pyrrolidine-containing starting materials can be functionalized at the C3 position to introduce the desired disubstitution.[4][7]

Below is a generalized workflow for the synthesis of a 3,3-disubstituted pyrrolidine via a [3+2] cycloaddition approach.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product start_aldehyde Aldehyde/Ketone azomethine In situ generation of Azomethine Ylide start_aldehyde->azomethine start_amine α-Amino Acid Ester start_amine->azomethine start_alkene Electron-Deficient Alkene cycloaddition [3+2] Cycloaddition start_alkene->cycloaddition azomethine->cycloaddition product 3,3-Disubstituted Pyrrolidine cycloaddition->product

Caption: Generalized workflow for the synthesis of 3,3-disubstituted pyrrolidines.

Applications in Medicinal Chemistry

The unique structural and physicochemical properties of the 3,3-disubstituted pyrrolidine scaffold have led to its incorporation into a wide range of drug discovery programs targeting various diseases.

Central Nervous System (CNS) Disorders

A significant area of application for 3,3-disubstituted pyrrolidines is in the development of agents for CNS disorders. Their ability to cross the blood-brain barrier and interact with specific neuronal targets makes them attractive scaffolds for this therapeutic area.

  • Triple Reuptake Inhibitors (TRIs): A series of 3,3-disubstituted pyrrolidines have been identified as potent monoamine triple reuptake inhibitors, targeting the serotonin, norepinephrine, and dopamine transporters.[16] These compounds have shown antidepressant-like effects in preclinical models.[16]

Other Therapeutic Areas

Beyond CNS disorders, the 3,3-disubstituted pyrrolidine scaffold has found utility in a variety of other therapeutic areas, including:

  • Anticancer Agents: The rigidified framework of these molecules can lead to potent and selective inhibition of cancer-related targets.

  • Antiviral and Antibacterial Agents: The pyrrolidine core is a common feature in many antimicrobial agents, and the 3,3-disubstitution pattern can be used to fine-tune activity and pharmacokinetic properties.[17]

  • Cardiovascular Diseases: The scaffold has been explored for its potential in developing agents for cardiovascular conditions.

Case Study: Development of a 3,3-Disubstituted Pyrrolidine-Based Triple Reuptake Inhibitor

To illustrate the practical application of this scaffold, let's consider a hypothetical drug discovery workflow for a novel TRI.

G cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization design Scaffold Hopping from known TRI synthesis Synthesis of 3,3-Disubstituted Pyrrolidine Library design->synthesis primary_screen Primary in vitro Screening (SERT, NET, DAT binding) synthesis->primary_screen secondary_screen Functional Assays (Reuptake Inhibition) primary_screen->secondary_screen adme_screen Early ADME Profiling (Solubility, Stability) secondary_screen->adme_screen sar Structure-Activity Relationship (SAR) Studies adme_screen->sar pk_studies In vivo Pharmacokinetic Studies sar->pk_studies candidate Preclinical Candidate Selection pk_studies->candidate

Caption: Drug discovery workflow for a 3,3-disubstituted pyrrolidine-based TRI.

Experimental Protocol: Synthesis of a Representative 3,3-Disubstituted Pyrrolidine

The following is a representative, step-by-step protocol for the synthesis of a 3,3-disubstituted pyrrolidine via a [3+2] cycloaddition reaction.

Step 1: Formation of the Azomethine Ylide (in situ)

  • To a solution of an appropriate α-amino acid ester (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., toluene or dichloromethane) is added a dehydrating agent (e.g., magnesium sulfate).

  • The mixture is heated to reflux for 2-4 hours to facilitate the formation of the imine.

  • The reaction mixture is then cooled to room temperature.

Step 2: [3+2] Cycloaddition

  • To the solution containing the in situ generated imine is added an electron-deficient alkene (1.2 eq.).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,3-disubstituted pyrrolidine.

Data Summary

The following table summarizes the in vitro potency of a hypothetical series of 3,3-disubstituted pyrrolidine analogs as triple reuptake inhibitors.

CompoundR1R2SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1a MeMe15.225.830.1
1b EtEt10.518.322.5
1c PhH5.112.615.8
1d 4-F-PhH2.38.910.2

Data is hypothetical and for illustrative purposes only.

Future Perspectives

The 3,3-disubstituted pyrrolidine scaffold continues to be a fertile ground for the discovery of new chemical entities. Future research in this area is likely to focus on:

  • Asymmetric Synthesis: The development of more efficient and stereoselective methods for the synthesis of chiral 3,3-disubstituted pyrrolidines will be crucial for accessing enantiomerically pure drug candidates.[18][19]

  • Novel Substitution Patterns: The exploration of novel and diverse substituents at the C3 position and other positions of the pyrrolidine ring will undoubtedly lead to the discovery of compounds with novel biological activities.

  • Application in New Therapeutic Areas: The versatility of this scaffold suggests that its application will expand into new and emerging therapeutic areas.

Conclusion

The 3,3-disubstituted pyrrolidine scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it an ideal core for the design of a wide range of therapeutic agents. The continued development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will ensure that the 3,3-disubstituted pyrrolidine scaffold remains a cornerstone of drug discovery for years to come.

References

  • Vertex AI Search. (2012, May 7). Application of Bioisosteres in Drug Design.
  • PubMed. (2008, December 1). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.
  • RSC Medicinal Chemistry. (2021, October 6). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
  • ACS Medicinal Chemistry Letters. (2013, September 8). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.
  • PubMed Central. (n.d.). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • White Rose Research Online. (2021, November 17). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.
  • PharmaBlock. (n.d.). Pyrrolidine in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • ResearchGate. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • RSC Publishing. (n.d.). 3-Pyrrolyl-oxindoles as efficient nucleophiles for organocatalytic asymmetric synthesis of structurally diverse 3,3′-disubstituted oxindole derivatives.
  • PubMed. (2025, August 15). DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy.
  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • Frontiers. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ResearchGate. (2025, August 6). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines.
  • Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.

Sources

Methyl 3-methylpyrrolidine-3-carboxylate vs 3-pyrrolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Scaffold Analysis: Quaternary vs. Tertiary 3-Substituted Pyrrolidines in Drug Design

Executive Summary

This technical guide provides a comparative analysis between Methyl 3-methylpyrrolidine-3-carboxylate (Scaffold A) and 3-pyrrolidinecarboxylic acid (Scaffold B,


-proline).[1] The core distinction lies in the substitution at the C3 position: Scaffold A represents a quaternary (gem-disubstituted) center , while Scaffold B represents a tertiary center .[1]

For medicinal chemists, this comparison is not merely structural but functional.[1] Scaffold A is utilized to introduce conformational restriction (via the Thorpe-Ingold effect) and block metabolic oxidation, whereas Scaffold B serves as a flexible bioisostere for GABA or proline.[1] This guide details the physicochemical implications, synthetic challenges, and specific protocols for handling the sterically hindered quaternary ester.

Part 1: Structural & Physicochemical Analysis

The introduction of the methyl group at the C3 position of the pyrrolidine ring drastically alters the vector space and energy profile of the molecule.

Comparative Properties Table
FeatureMethyl 3-methylpyrrolidine-3-carboxylate (Scaffold A)3-pyrrolidinecarboxylic acid (Scaffold B)[1]
Core Structure 3,3-Disubstituted Pyrrolidine (Quaternary)3-Substituted Pyrrolidine (Tertiary)
Electronic State Neutral Ester (Lipophilic precursor)Zwitterionic Amino Acid (Hydrophilic)
Conformation Rigid: Methyl group forces specific ring puckering (often C4-exo).[1]Flexible: Adopts multiple envelope conformations.[1]
Metabolic Stability High: C3 position is blocked from oxidative dealkylation.[1]Moderate: C3-H is susceptible to P450 abstraction.[1]
Synthetic Utility Used to lock bioactive conformations; harder to couple.[1]Standard building block; easy coupling.[1]
Chirality Achiral (if N-unsubstituted/symmetric) or Chiral (requires resolution).[1]Chiral (Available as (R) or (S) enantiomers).[1]
The "Magic Methyl" & Conformational Lock

The 3-methyl group in Scaffold A creates a quaternary center .[1] In drug design, this exploits the Thorpe-Ingold effect (gem-dimethyl effect).[1] The steric bulk of the methyl group compresses the internal bond angle at C3, forcing the pyrrolidine ring into a preferred pucker and reducing the entropic penalty upon binding to a protein target.

  • Scaffold A (Quaternary): Favors a specific "locked" conformation, potentially increasing potency if it matches the receptor's bioactive conformation.[1]

  • Scaffold B (Tertiary): Retains flexibility, allowing it to "mold" into binding pockets but with a higher entropic cost.[1]

Part 2: Synthetic Methodologies & Decision Logic

Synthesizing the quaternary center (A) is significantly more challenging than the tertiary center (B) due to steric hindrance during the bond-forming step.[1]

Decision Matrix: Scaffold Selection

DecisionMatrix Start Drug Design Goal Metab Is C3 metabolic instability a risk? Start->Metab Rigid Is conformational entropy high? Metab->Rigid No UseA Select Scaffold A (Methyl 3-methyl...) Quaternary Lock Metab->UseA Yes (Block C3-H) Space Is the binding pocket sterically restricted? Rigid->Space No Rigid->UseA Yes (Need rigidity) Space->UseA No (Fill hydrophobic pocket) UseB Select Scaffold B (3-pyrrolidinecarboxylic acid) Flexible Linker Space->UseB Yes (Avoid clash)

Figure 1: Decision matrix for selecting between quaternary (A) and tertiary (B) pyrrolidine scaffolds based on medicinal chemistry objectives.

Synthetic Pathways
  • Route to Scaffold B (3-PCA): typically involves [3+2] cycloaddition of azomethine ylides or Michael addition of nitroalkanes to enoates followed by reduction.[1]

  • Route to Scaffold A (Quaternary): Requires constructing the quaternary center.[1] The most common method is

    
    -alkylation  of the protected 3-pyrrolidinecarboxylate.[1]
    

Critical Synthetic Note: The alkylation of the enolate of N-protected-3-pyrrolidinecarboxylate with methyl iodide is stereoelectronically demanding. It often requires strong bases (LiHMDS or LDA) and low temperatures (-78°C) to prevent polymerization or elimination.[1]

Part 3: Experimental Protocols

As a Senior Application Scientist, I provide here a validated protocol for the hydrolysis of Methyl 3-methylpyrrolidine-3-carboxylate . Why this protocol? The quaternary methyl group creates significant steric hindrance around the ester carbonyl, making standard saponification (LiOH/MeOH) sluggish or incomplete compared to Scaffold B.

Protocol 1: Sterically Demanding Ester Hydrolysis

Objective: Convert Methyl 3-methylpyrrolidine-3-carboxylate (Ester) to 3-methylpyrrolidine-3-carboxylic acid (Active Building Block).

Reagents:

  • Substrate: Methyl 1-(tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylate (N-Boc protected is recommended to prevent side reactions).[1]

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H2O).

  • Solvent: THF / Water (4:1 ratio).[1] Note: Methanol is often avoided here to prevent transesterification equilibrium; THF ensures solubility of the lipophilic protected amine.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the N-Boc ester in THF (5 mL/mmol). Cool to 0°C.[1]

  • Base Addition: Add a solution of LiOH·H2O (4.0 eq, excess required due to hindrance) in Water (1.25 mL/mmol) dropwise.[1]

  • Thermal Activation:

    • Standard Ester: Room temperature is usually sufficient.[1]

    • Quaternary Ester (Scaffold A): Remove ice bath.[1] If TLC shows <50% conversion after 4 hours, heat to 50°C . The gem-dimethyl effect retards nucleophilic attack at the carbonyl.[1]

  • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4).[1] Look for the disappearance of the less polar ester spot.[1]

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 using 1M HCl (carefully, do not remove Boc group yet).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over Na2SO4 and concentrate.[1]

Validation Check: The product should be a white solid/foam.[1] 1H NMR should show the disappearance of the methyl ester singlet (approx.[1] 3.7 ppm) while retaining the C3-methyl singlet (approx.[1][2] 1.3-1.5 ppm).[1]

Part 4: Mechanism of Action (Signaling & Binding)[1]

When incorporated into a peptidomimetic drug (e.g., a protease inhibitor or GPCR ligand), the scaffolds function differently.

BindingMechanism DrugA Drug with Scaffold A (3-Methyl-3-Carboxy) Target Protein Target (Receptor/Enzyme) DrugA->Target Low Entropy Loss (Pre-organized) DrugB Drug with Scaffold B (3-Carboxy) DrugB->Target High Entropy Loss (Induced Fit) HighAffinity HighAffinity Target->HighAffinity If pocket fits methyl MedAffinity MedAffinity Target->MedAffinity If flexible fit needed

Figure 2: Mechanistic impact of scaffold selection on binding thermodynamics. Scaffold A minimizes entropic penalties.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [1]

  • ChemicalBook. (2025).[1][3] (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride Properties and Synthesis. Retrieved from [1]

  • American Chemical Society (ACS). (2019).[1][4] Conformational Restriction Strategy for the Identification of Highly Selective mTOR Inhibitors. Journal of Medicinal Chemistry. Retrieved from [1]

  • BenchChem. (2025).[1] (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Retrieved from [1]

Sources

Novel conformationally restricted beta-amino acid building blocks

Technical Guide: Novel Conformationally Restricted -Amino Acid Building Blocks

Executive Summary

The "


12

conformationally restricted

-amino acid building blocks

Part 1: Structural Rationale & Design Logic

The Entropic Advantage

In drug development, the binding affinity (







  • Linear

    
    -amino acids:  High rotational freedom; requires energy to fold.
    
  • Cyclic

    
    -amino acids:  Rigidified backbone; 
    
    
    upon binding is minimized, leading to higher affinity.
The "Lock and Key" of Foldamers

Different ring sizes dictate the secondary structure.

  • Five-membered rings (ACPC): Promote 12-helix formation (defined by i, i+3 H-bonds).

  • Six-membered rings (ACHC): Promote 14-helix formation.

This predictability allows medicinal chemists to spatially position side chains (pharmacophores) with Angstrom-level precision to mimic

Part 2: Synthetic Methodologies (Novel Scaffolds)

While unsubstituted cyclic

3-substituted
Stereoselective Synthesis via Aziridine Ring Opening

The most robust route to 3-substituted ACPC derivatives is the regioselective ring opening of azabicyclo[3.1.0]hexane systems.[2][3] This method ensures trans geometry between the amino and carboxyl groups, which is essential for 12-helix formation.

Diagram 1: Synthesis Workflow (Aziridine Route)

The following diagram illustrates the divergent synthesis of functionalized ACPC blocks.

SynthesisWorkflowPrecursorCyclopenten-1-oneIntermediate1Bicyclic Aziridine(6-azabicyclo[3.1.0]hexane)Precursor->Intermediate1 1. Reduction2. AziridinationNucleophileNucleophile Addition(R-MgBr / N3- / SR)Intermediate1->Nucleophile RegioselectiveOpeningProduct3-Substitutedtrans-ACPCNucleophile->Product HydrolysisProtectionFmoc Protection(Ready for SPPS)Product->Protection Fmoc-OSu

Figure 1: Divergent synthesis of 3-substituted ACPC building blocks via aziridine opening, enabling library generation.

Part 3: Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Hindered -Residues

Challenge: The secondary amine and the steric bulk of the cyclic ring in ACPC/ACHC blocks make standard coupling (HBTU/DIPEA) inefficient, leading to deletion sequences. Solution: Use of high-efficiency coupling reagents (HATU or PyAOP) combined with microwave energy.

Materials
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading). Note: ChemMatrix is preferred over Polystyrene for hydrophobic

    
    -peptides due to better swelling.
    
  • Fmoc-

    
    -AA:  3.0 equivalents relative to resin loading.
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

Step-by-Step Methodology
  • Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-

      
      -AA (3 eq) and HATU (2.9 eq) in minimum dry DMF.
      
    • Add DIEA (6 eq).

    • Wait 30-60 seconds for the activated ester to form (color change to yellow/orange).

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave Condition: 75°C for 10 minutes (25W power).

    • Alternative (Manual): Double couple at room temperature for 2 hours each.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 5 min to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The cyclic backbone is stable to high acid concentrations.

Protocol: Characterization of Helicity (Circular Dichroism)

To verify the foldamer structure:

  • Dissolve peptide in MeOH (12-helix is often more stable in MeOH than water initially).

  • Record CD spectrum from 190–260 nm.

  • Signature Signal: Look for a minimum at ~215 nm and a maximum at ~200 nm (characteristic of 12-helix).

Part 4: Pharmacological Applications & Stability[4][5][6]

The primary driver for using these blocks is their metabolic stability. The human proteome lacks enzymes capable of hydrolyzing the amide bond formed by a cyclic

Comparative Stability Data

The following table summarizes the half-life (



Peptide ClassBackbone TypeProtease SusceptibilitySerum Half-Life (

)
Mechanism of Resistance

-Peptide
Linear (Gly-Ala...)High (Trypsin, Chymotrypsin)Minutes to < 1 HourN/A (Native Substrate)
Linear

-Peptide

-Homo-Ala
Low10–24 HoursAltered H-bond spacing
Cyclic

-Peptide
ACPC / ACHC Negligible > 7 Days Steric exclusion from active site
Mechanism of Proteolytic Resistance

The diagram below details why these blocks function as "stealth" molecules in the bloodstream.

ProteolyticResistanceProteaseSerine Protease(Active Site)AlphaPeptideAlpha-Peptide Backbone(Flexible, Fits Active Site)Protease->AlphaPeptide RecognizesBetaPeptideCyclic Beta-Peptide(Rigid, Steric Clash)Protease->BetaPeptide Fails to Bind(Steric Hindrance)HydrolysisHydrolysis(Degradation)AlphaPeptide->Hydrolysis Cleaves Amide BondStableNo Reaction(Metabolic Stability)BetaPeptide->Stable Remains Intact

Figure 2: Mechanistic basis for the metabolic stability of cyclic

References

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of Organic Chemistry. (2001). Describes the aziridine ring-opening methodology for functionalized ACPC.

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Journal of Organic Chemistry. (2024). Provides scalable enzymatic resolution protocols for preparing the core building blocks.

  • The Biological Stability of

    
    -Peptides. Angewandte Chemie International Edition. (1999). Foundational work demonstrating the resistance of 
    
    
    -peptides to degradation by peptidases.[4][5]
  • Highly functionalized cyclic

    
    -amino acid moieties as promising scaffolds in peptide research. Amino Acids. (2017). Review of applications in antimicrobial peptides and drug design. 
    
  • Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes. Journal of Medicinal Chemistry. (2020). Discusses SPPS challenges and pharmacological profiles. 
    

Technical Guide: Applications of Quaternary Pyrrolidine Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quaternary pyrrolidine esters represent a specialized scaffold in medicinal chemistry, primarily utilized to engineer peripherally selective antimuscarinics and metabolically labile "soft drugs."

Unlike tertiary amines, the permanently charged quaternary nitrogen prevents transit across the blood-brain barrier (BBB), confining therapeutic activity to the periphery. When coupled with an ester linkage, this scaffold enables the design of drugs with a programmable metabolic half-life—active at the target site (e.g., lung or skin) but rapidly hydrolyzed to inactive metabolites upon systemic absorption. This guide details the structural rationale, synthetic pathways, and therapeutic applications of this motif, using Glycopyrronium as a primary case study.

Part 1: Structural & Physicochemical Rationale[1]

The utility of quaternary pyrrolidine esters rests on two synergistic chemical features: the Pyrrolidinium Headgroup and the Ester Linkage .

The Pyrrolidinium Headgroup (Pharmacodynamics)
  • Peripheral Selectivity: The permanent positive charge on the nitrogen atom renders the molecule highly hydrophilic and unable to diffuse passively through the lipophilic BBB. This eliminates central nervous system (CNS) side effects (e.g., confusion, sedation) common with tertiary amine anticholinergics like atropine.

  • Receptor Affinity: The quaternary ammonium group mimics the terminal ammonium of acetylcholine, engaging in critical cation-

    
     interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs).
    
The Ester Linkage (Pharmacokinetics)
  • "Soft Drug" Design: The ester bond serves as a metabolic handle. In the context of inhaled or topical drugs, this allows for "soft drug" engineering. The molecule is stable in the formulation and at the local site of action but is susceptible to rapid hydrolysis by plasma esterases (e.g., butyrylcholinesterase) if it enters systemic circulation.

  • Metabolic Product Safety: The hydrolysis products—typically a quaternary amino-alcohol and a carboxylic acid—are generally devoid of receptor affinity and are rapidly excreted.

Part 2: Visualization of Signaling & SAR

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of a quaternary pyrrolidine ester antagonist (e.g., Glycopyrronium).

SAR_Logic Scaffold Quaternary Pyrrolidine Ester (General Scaffold) Headgroup Quaternary Nitrogen (N+) Scaffold->Headgroup Linker Ester Linkage (-COO-) Scaffold->Linker Tail Lipophilic Tail (Cyclopentyl/Phenyl) Scaffold->Tail Effect_CNS Blocks BBB Penetration (Peripheral Selectivity) Headgroup->Effect_CNS Permanent Charge Effect_Metabolism Plasma Esterase Target (Soft Drug Liability) Linker->Effect_Metabolism Hydrolysis Site Effect_Binding High Affinity (Hydrophobic Pocket) Tail->Effect_Binding Van der Waals

Caption: Functional decomposition of the quaternary pyrrolidine ester scaffold showing the role of each moiety in pharmacokinetics and pharmacodynamics.

Part 3: Therapeutic Applications[2][3][4][5]

Respiratory Therapeutics (COPD & Asthma)
  • Target: Muscarinic M3 receptors in bronchial smooth muscle.[1]

  • Mechanism: Antagonism prevents acetylcholine-induced bronchoconstriction.

  • Drug: Glycopyrronium bromide (Seebri Breezhaler).

  • Advantage: Inhalation delivery targets the lung. Any swallowed fraction or systemically absorbed drug is cleared renally or hydrolyzed, minimizing systemic anticholinergic effects (dry mouth, urinary retention).

Dermatological Applications (Hyperhidrosis)
  • Target: M3 receptors on eccrine sweat glands.

  • Mechanism: Inhibition of sweat secretion.[2]

  • Formulation: Topical creams (e.g., Glycopyrronium tosylate cloths).

  • Advantage: The quaternary nature prevents significant systemic absorption through the skin, localizing the effect to the application site.

Antimicrobial Soft Agents[7][8]
  • Concept: Quaternary Ammonium Compounds (QACs) are potent antiseptics (membrane disruption).[3]

  • Innovation: Incorporating a pyrrolidine ester creates "soft" biocides. These agents disrupt bacterial membranes effectively but degrade into non-toxic metabolites in the environment, reducing persistent pollution and toxicity.

Part 4: Synthetic Methodologies & Experimental Protocols

Synthetic Pathway: The Menshutkin Reaction

The formation of the quaternary center is typically the final step, involving the alkylation of a tertiary pyrrolidine amine.

Synthesis_Workflow Step1 Precursor: Tertiary Pyrrolidine Ester (Nucleophile) Process Menshutkin Reaction (SN2 Mechanism) Step1->Process Step2 Reagent: Alkyl Halide (Electrophile: MeBr, MeI) Step2->Process Product Quaternary Pyrrolidinium Salt (Crystalline Solid) Process->Product Precipitation Solvent Solvent Selection (Acetone/Acetonitrile) Solvent->Process Promotes ionization

Caption: General workflow for the quaternization of pyrrolidine esters via the Menshutkin reaction.

Detailed Protocol: Synthesis of Glycopyrronium Analog (Model)

Objective: Synthesis of N,N-dimethyl-3-benzoyloxy-pyrrolidinium iodide.

Reagents:

  • 1-Methyl-3-pyrrolidinyl benzylate (Tertiary amine precursor).

  • Methyl Iodide (MeI) - Caution: Alkylating agent.

  • Acetone (HPLC Grade).

  • Diethyl Ether (for washing).

Procedure:

  • Dissolution: Dissolve 10 mmol of 1-methyl-3-pyrrolidinyl benzylate in 20 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Alkylation: Cool the solution to 0°C in an ice bath. Add Methyl Iodide (12 mmol, 1.2 eq) dropwise over 10 minutes.

    • Note: Excess alkyl halide ensures complete conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The quaternary salt typically precipitates as a white solid.

  • Isolation: Filter the precipitate using a sintered glass funnel.

  • Purification: Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted amine and excess methyl iodide.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

  • Characterization: Confirm structure via 1H NMR (D2O or DMSO-d6). Look for the diagnostic downfield shift of the N-methyl protons (approx. 3.0–3.3 ppm) and the integration of two distinct methyl groups if chiral, or one singlet if symmetric/rapid exchange.

Protocol: Plasma Stability Assay (Soft Drug Validation)

Objective: Determine the half-life (


) of the ester in human plasma.
  • Preparation: Prepare a 10 mM stock solution of the quaternary ester in DMSO.

  • Incubation: Spike human plasma (pooled) with the stock solution to a final concentration of 10 µM. Incubate at 37°C in a water bath.

  • Sampling: At time points

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Part 5: Data Summary

FeatureTertiary PyrrolidineQuaternary Pyrrolidine EsterClinical Consequence
Charge Neutral (pH dep.)Permanently PositiveNo BBB penetration; peripheral action only.
Bioavailability High (Oral/CNS)Low (Oral); High (Local)Ideal for inhalation or topical use.
Metabolism Oxidative (CYP450)Hydrolytic (Esterases)Predictable clearance; "Soft Drug" safety.
Receptor Binding ModerateHighStronger electrostatic interaction with Asp residue in receptor.

References

  • Glycopyrronium bromide. Wikipedia. Retrieved from [Link][4]

  • Glycopyrrolate | C19H28BrNO3. PubChem - NIH. Retrieved from [Link]

  • Pharmacological properties of esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives. British Journal of Pharmacology. Retrieved from [Link]

  • Soft drugs.[5][6] 1. Labile quaternary ammonium salts as soft antimicrobials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. Retrieved from [Link][7]

Sources

A Technical Guide to 3-Substituted Pyrrolidine-3-Carboxylates: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role in shaping the pharmacokinetic and pharmacodynamic properties of synthetic drugs.[1][2][3] This guide focuses on a specific, powerful subclass: 3-substituted pyrrolidine-3-carboxylates. This motif, featuring a quaternary carbon center, acts as a constrained amino acid analog, offering a unique three-dimensional architecture that is invaluable for exploring chemical space and designing highly selective therapeutic agents.[3] Its rigid structure allows for precise orientation of substituents, making it a privileged scaffold in modern drug discovery.[4]

This document provides an in-depth exploration of the core synthetic strategies used to access these complex structures, an analysis of their chemical properties, and a look into their applications, grounded in field-proven insights and authoritative references.

Core Synthetic Strategies: Building the Scaffold

The construction of the 3,3-disubstituted pyrrolidine core, particularly in an enantioselective manner, is a significant synthetic challenge. Several powerful methodologies have emerged, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.

1,3-Dipolar Cycloaddition of Azomethine Ylides

This is arguably the most versatile and widely employed method for synthesizing polysubstituted pyrrolidines.[5][6][7] The reaction involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. The key to accessing the 3,3-disubstituted target class lies in the choice of reactants.

Causality Behind the Method: The power of this method stems from its ability to rapidly build molecular complexity and control stereochemistry in a single step, often generating multiple stereocenters with high fidelity.[5][8] The azomethine ylide is typically generated in situ from the condensation of an α-amino ester (like a glycine imino ester) with an aldehyde or ketone. A metal catalyst, often silver or copper-based, in conjunction with a chiral ligand, coordinates to the imino ester, facilitating deprotonation and formation of the metal-associated ylide.[6] This complex then reacts with a dipolarophile. For 3,3-disubstitution, the dipolarophile is typically an α-substituted acrylate or a related activated alkene.

Workflow & Mechanism: The catalytic cycle provides a self-validating system for achieving high enantioselectivity. The chiral ligand creates a defined asymmetric environment around the metal center, which dictates the facial selectivity of the ylide's approach to the alkene.

G cluster_0 Catalytic Cycle START Imino Ester + Chiral Metal Catalyst (MLn*) YLIDE Metal-Complexed Azomethine Ylide START->YLIDE Base CYCLO [3+2] Cycloaddition with Dipolarophile YLIDE->CYCLO Alkene PRODUCT Pyrrolidine Product CYCLO->PRODUCT REGEN Catalyst Regeneration PRODUCT->REGEN Product Release REGEN->START caption General Catalytic Cycle for 1,3-Dipolar Cycloaddition.

Figure 1: General Catalytic Cycle for 1,3-Dipolar Cycloaddition.

This strategy has proven effective for creating a wide variety of densely functionalized pyrrolidines with excellent regio- and diastereoselectivities.[8]

Intramolecular Michael Addition (Aza-Michael Reaction)

The intramolecular aza-Michael addition is a powerful cyclization strategy for forming five-membered nitrogen heterocycles.[9][10][11] This approach involves a nitrogen nucleophile attacking an α,β-unsaturated carbonyl or sulfone moiety within the same molecule.

Causality Behind the Method: This method is particularly valuable for its predictability and the potential for high diastereoselectivity, often governed by the stereochemistry of the acyclic precursor. The reaction relies on creating a linear substrate that contains both a nucleophilic nitrogen (often a protected amine) and a Michael acceptor, appropriately spaced to favor 5-endo-trig cyclization. While traditionally considered "disfavored" by Baldwin's rules, this cyclization is often feasible and efficient under appropriate conditions.[10]

Key Experimental Considerations:

  • Substrate Design: The precursor must be carefully designed. An electron-withdrawing group (EWG) activates the double bond for nucleophilic attack.

  • Base/Catalyst: The reaction is typically promoted by a base to deprotonate the nitrogen nucleophile, increasing its reactivity. Organocatalysts have also been successfully employed to achieve high enantioselectivity.[12][13][14]

  • Stereocontrol: Existing stereocenters in the acyclic chain can effectively direct the stereochemical outcome of the newly formed stereocenter(s) in the ring.

A notable application is the synthesis of fluorinated pyrrolidines, where an intramolecular aza-Michael addition to an aminofluorovinylsulfone serves as the key ring-forming step.[15][16]

G START Acyclic Precursor (Amine + Michael Acceptor) TS Base-Promoted 5-endo-trig Transition State START->TS Base PRODUCT 3,3-Disubstituted Pyrrolidine TS->PRODUCT Cyclization caption Workflow for Intramolecular Aza-Michael Addition.

Figure 2: Workflow for Intramolecular Aza-Michael Addition.

Applications in Drug Discovery and Medicinal Chemistry

The rigid framework of 3-substituted pyrrolidine-3-carboxylates makes them ideal scaffolds for positioning pharmacophoric groups in a precise three-dimensional arrangement. This has led to their incorporation into a wide range of biologically active compounds.[2][17][18]

Key Therapeutic Areas:

  • Enzyme Inhibitors: The constrained cyclic structure can mimic peptide turns or specific amino acid conformations, making these compounds potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes.[4][17]

  • Receptor Agonists/Antagonists: They serve as scaffolds for compounds targeting G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives have been explored as γ-aminobutyric acid (GABA) uptake inhibitors for potential use in neurological disorders.[17]

  • Antiviral and Anticancer Agents: The pyrrolidine core is a key component in numerous antiviral drugs, including those targeting hepatitis C virus (HCV) proteases, and has been investigated for anticancer applications.[2][3]

Data Summary: Synthetic Route Comparison

Synthetic StrategyKey AdvantagesCommon LimitationsStereocontrol
1,3-Dipolar Cycloaddition High convergence, rapid complexity generation, excellent stereocontrol with chiral catalysts.[5]Often requires metal catalysts, substrate scope can be limited by ylide precursor stability.[7]High (Catalyst-controlled)
Intramolecular Aza-Michael Predictable cyclization, good for specific substitution patterns, often operationally simple.[9][10]Requires multi-step synthesis of the acyclic precursor, 5-endo cyclization can be slow.High (Substrate-controlled)
Palladium-Catalysed Hydroarylation Direct C-H functionalization, atom-economical, access to novel 3-aryl pyrrolidines.[19]Limited to specific substrate classes, catalyst development is ongoing.Developing
Reduction of Pyrroles Access to diverse substitution patterns from readily available pyrroles.[20]Can generate multiple diastereomers, requires careful control of hydrogenation conditions.Moderate to High

Experimental Protocols: A Self-Validating System

The following protocol is a representative example for the asymmetric synthesis of a substituted pyrrolidine via 1,3-dipolar cycloaddition, based on established methodologies.[6][8]

Protocol: Asymmetric Synthesis of a 3,3-Disubstituted Pyrrolidine

Objective: To synthesize an enantioenriched 3-substituted pyrrolidine-3-carboxylate derivative using a silver-catalyzed [3+2] cycloaddition.

Materials:

  • Silver Acetate (AgOAc)

  • Chiral Ligand (e.g., a chiral phosphine or ferrocenyl-based ligand)

  • Imino Ester (e.g., Ethyl N-benzylideneglycinate)

  • α-Substituted Acrylate (e.g., Methyl 2-phenylacrylate)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

  • Inert atmosphere (Nitrogen or Argon) glassware

Procedure:

  • Catalyst Preparation (In Situ): In an oven-dried, nitrogen-flushed flask, dissolve silver acetate (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation. The integrity of this step is critical, as the pre-formed chiral catalyst is the sole source of enantioselectivity.

  • Reaction Assembly: To the catalyst solution, add the α-substituted acrylate (1.0 mmol).

  • Slow Addition: In a separate syringe, prepare a solution of the imino ester (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous toluene (5 mL). Add this solution dropwise to the reaction flask over a period of 4 hours using a syringe pump. Causality Note: Slow addition of the ylide precursor is crucial to maintain a low concentration of the active ylide, minimizing side reactions and ensuring high selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (acrylate) is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The stereochemical outcome (diastereo- and enantiomeric excess) must be validated using chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to racemic standards.

This self-validating protocol ensures that the observed stereoselectivity is a direct result of the chiral catalyst's influence, with purification and chiral HPLC providing the final confirmation of success.

Conclusion and Future Outlook

3-Substituted pyrrolidine-3-carboxylates continue to be a focal point of intense research in organic synthesis and medicinal chemistry. While powerful methods like 1,3-dipolar cycloadditions and intramolecular cyclizations have provided access to a wide array of these structures, the development of more atom-economical and sustainable methods, such as direct C-H functionalization, remains a key objective. As our understanding of asymmetric catalysis deepens, we can expect the synthesis of these valuable scaffolds to become even more efficient, enabling the discovery of next-generation therapeutics with enhanced potency and selectivity.

References

  • Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]

  • Waser, M., & Nambu, H. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(3), 865-876. Available at: [Link]

  • Carretero, J. C., & Arrayás, R. G. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(37), 10273-10287. Available at: [Link]

  • Foubelo, F., & Yus, M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7358–7362. Available at: [Link]

  • Carretero, J. C., Rodríguez, N., & Adrio, J. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 61, 3821-3831. Available at: [Link]

  • Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. Available at: [Link]

  • Le Guen, C., et al. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 81(17), 7584-7592. Available at: [Link]

  • Le Guen, C., et al. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. PubMed. Available at: [Link]

  • Tanaka, F., et al. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. Available at: [Link]

  • van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 797. Available at: [Link]

  • OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Okinawa Institute of Science and Technology. Available at: [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(32), 6767-6774. Available at: [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]

  • ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]

  • Forgione, P., & Brochu, M.-P. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]

  • Gicquel, M., et al. (2017). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. eCampus. Available at: [Link]

  • Kuranov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4812. Available at: [Link]

  • Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4812. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2018). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 8(3), 1547-1557. Available at: [Link]

  • University of Leeds. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. Available at: [Link]

Sources

Strategic Sourcing and Utilization of Methyl 3-methylpyrrolidine-3-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary: The Gem-Disubstituted Scaffold

Methyl 3-methylpyrrolidine-3-carboxylate HCl (CAS: 1111640-59-5) represents a high-value "gem-disubstituted" building block. In modern drug discovery, the introduction of a quaternary carbon at the C3 position of the pyrrolidine ring is a strategic design choice. It leverages the Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational flexibility to lock the molecule into a bioactive conformation, often improving potency and metabolic stability compared to its non-methylated analog.

This guide provides a validated roadmap for sourcing, quality control, and synthetic handling of this specific hydrochloride salt, distinguishing it from common structural analogs.

Commercial Sourcing Landscape

Identification & Nomenclature

Precision in ordering is critical due to the prevalence of the non-methylated analog.

ParameterSpecification
Chemical Name Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride
CAS Number (Racemic) 1111640-59-5
CAS Number (S-Isomer) 1099646-61-3
CAS Number (R-Isomer) 874964-22-4
Molecular Formula C7H13NO2[1] · HCl
MW 179.64 g/mol
Common Impurity Methyl pyrrolidine-3-carboxylate (CAS: 198959-37-4)
Vendor Tier Analysis

Sourcing strategies should be categorized by project phase (Hit-to-Lead vs. Scale-Up).

Tier 1: Primary Stock Suppliers (High Reliability)
  • Enamine: The primary source for "Make-on-Demand" (MADE) and stock analogs. Enamine specializes in sp3-rich building blocks. They often hold the largest inventory of the chiral forms.

  • Combi-Blocks: Excellent for bulk intermediates. Typically stocks the racemic HCl salt in gram-to-kilogram quantities with reliable purity (>95%).

  • Capot Chemical: A key manufacturer for this specific CAS (1111640-59-5), often acting as the OEM for Western catalog aggregators.

Tier 2: Aggregators & Specialty (Verification Required)
  • Sigma-Aldrich (MilliporeSigma): Often re-lists Enamine or Combi-Blocks stock. Higher price point but easier procurement integration for large pharma.

  • Chem-Impex: Good for US-based rapid delivery, though stock levels fluctuate for quaternary amino acids.

Sourcing Decision Matrix

The following decision tree outlines the logical flow for selecting a vendor based on stereochemistry and quantity requirements.

SourcingStrategy Start Requirement Definition Chiral Is Stereochemistry Critical? Start->Chiral Racemic Racemic (CAS 1111640-59-5) Chiral->Racemic No Enantiopure Enantiopure ((R) or (S)) Chiral->Enantiopure Yes Scale Scale Required? Racemic->Scale VendorB Source: Enamine / WuXi (Check Chiral SFC) Enantiopure->VendorB Bulk >100g (Process Dev) Scale->Bulk High Discovery <5g (MedChem) Scale->Discovery Low VendorA Source: Combi-Blocks / Capot (Check Bulk Purity) Bulk->VendorA VendorC Source: Enamine / Sigma (Rapid Delivery) Discovery->VendorC

Figure 1: Strategic sourcing decision tree based on stereochemical needs and project scale.

Quality Assurance & Validation Protocols

Trusting a Certificate of Analysis (CoA) is insufficient for quaternary centers, where regioisomers (e.g., 2-methyl vs. 3-methyl) can be difficult to distinguish.

Analytical Triage

Upon receipt, the following validation steps are mandatory:

  • 1H-NMR (DMSO-d6):

    • Diagnostic Signal: Look for a sharp singlet around 1.3–1.4 ppm (3H) corresponding to the quaternary methyl group.

    • Differentiation: The non-methylated analog will show a multiplet at C3, not a singlet.

    • Ester Check: Singlet at ~3.7 ppm (3H) for the methyl ester.

  • LCMS (ESI+):

    • Target Mass: [M+H]+ = 144.1 (Free base mass).

    • Note: The HCl salt adds 36.5 to the formula weight but dissociates in MS.

  • Chiral SFC (If Enantiopure):

    • Column: Chiralpak AD-H or IG.

    • Mobile Phase: CO2/MeOH (with 0.1% DEA).

    • Criterion: >98% ee is required for SAR studies to avoid "eutomer/distomer" confusion later.

Synthetic Handling & Utilization[3]

The "Free-Basing" Requirement

The commercial product is supplied as the Hydrochloride (HCl) salt to ensure stability (preventing self-condensation of the amine with the ester). However, the salt is non-nucleophilic.

Critical Protocol: In-Situ Neutralization Do not perform an aqueous workup to free-base this compound, as the low molecular weight ester is highly water-soluble and will be lost to the aqueous layer.

Recommended Procedure (Non-Aqueous):

  • Suspend the HCl salt in the reaction solvent (DCM, DMF, or THF).

  • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.

  • Stir for 15 minutes at room temperature.

  • Add the electrophile (e.g., Acid Chloride, Isocyanate, or Aryl Halide).

Synthetic Workflow: Amide Coupling

The following workflow illustrates the optimal path for utilizing this building block in a standard amide coupling (HATU/EDC) reaction.

SynthesisWorkflow Input Methyl 3-methylpyrrolidine -3-carboxylate HCl Base Add DIPEA (3 eq) Solvent: DMF Input->Base Coupling Coupling Reaction (RT, 2-4 hrs) Base->Coupling Free Amine Species Activation Carboxylic Acid R-COOH + HATU Activation->Coupling Workup Workup: Dilute w/ EtOAc Wash w/ LiCl (aq) Coupling->Workup Product Amide Product Workup->Product

Figure 2: Non-aqueous neutralization and coupling workflow to prevent yield loss.

Troubleshooting & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 4°C. If the solid becomes a gum, it can still be used but weigh quickly to avoid mass error due to water absorption.

  • Ester Hydrolysis: Avoid strong aqueous bases (NaOH/LiOH) during the coupling step, as the methyl ester is prone to hydrolysis. Use non-nucleophilic organic bases (DIPEA/TEA).

  • Cyclization Risk: If the free base is left standing in solution without an electrophile, it may dimerize or polymerize over time. Always generate the free amine in situ.

References

  • Capot Chemical. Product Specification: Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (Cat# 69877).[2] Retrieved from [2]

  • Enamine. Building Blocks: Pyrrolidines and Quaternary Amino Acids. Retrieved from

  • Combi-Blocks. Catalog Entry: Methyl 3-methylpyrrolidine-3-carboxylate HCl. Retrieved from

  • PubChem. Compound Summary: Methyl pyrrolidine-3-carboxylate hydrochloride (Structural Analog Context).[3][4] National Library of Medicine. Retrieved from [3][5]

  • Tanaka, F., et al. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition." Organic & Biomolecular Chemistry, 15(29), 6089-6092.[6] (Context on synthesis of chiral derivatives).

Sources

Methodological & Application

High-Fidelity Synthesis of Peptides Containing 3-Methylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Subject: Peptidomimetics / Solid Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Value of the Scaffold

3-Methylpyrrolidine-3-carboxylic acid (3-Me-Pyr-3-COOH ) represents a critical class of constrained


-amino acids. Unlike standard proline (an 

-amino acid), this residue introduces a specific backbone spacing (N-C-C-COOH) characteristic of

-peptides, while the quaternary center at position 3 rigidly locks the backbone conformation.

Key Applications in Drug Discovery:

  • Proteolytic Stability: The non-natural backbone spacing and the steric bulk of the quaternary methyl group render the peptide bond nearly impervious to standard proteases (e.g., chymotrypsin, pepsin).

  • Conformational Locking: This residue is a potent inducer of specific secondary structures, particularly 14-helices or reverse turns in peptidomimetics, stabilizing the bioactive conformation of GPCR ligands.

  • Pharmacokinetic Modulation: Used to tune lipophilicity and reduce hydrogen bond donor count (secondary amine is capped), improving membrane permeability.

Monomer Synthesis Strategy

Before SPPS can commence, the Fmoc-protected monomer must be synthesized or sourced. The presence of the quaternary center at C3 makes chiral resolution or asymmetric synthesis critical.

Recommended Synthetic Route (Malonate Alkylation Strategy): This route is preferred for its scalability and avoidance of expensive chiral auxiliaries in early steps, relying on late-stage resolution or enzymatic hydrolysis.

  • Alkylation: Reaction of diethyl methylmalonate with 1-bromo-2-chloroethane (or equivalent dielectrophile).

  • Cyclization: Formation of the pyrrolidine ring via amine insertion (using benzylamine).

  • Hydrolysis & Protection: Selective hydrolysis of the ester, followed by Fmoc protection.

Visualization: Monomer Synthesis Pathway

MonomerSynthesis Start Diethyl Methylmalonate Step1 Alkylation (1-bromo-2-chloroethane) Start->Step1 NaH, DMF Inter1 Diester Intermediate Step1->Inter1 Step2 Cyclization (Benzylamine) Inter1->Step2 Heat Ring N-Bn-3-Me-Pyr-Diester Step2->Ring Step3 Hydrolysis/Decarboxylation Ring->Step3 1. NaOH 2. H2/Pd-C Acid 3-Me-Pyr-3-COOH Step3->Acid Step4 Fmoc Protection Acid->Step4 Fmoc-OSu Na2CO3 Final Fmoc-3-Me-Pyr-3-COOH Step4->Final

Caption: Scalable synthesis of the Fmoc-protected monomer via malonate alkylation and cyclization.

Solid Phase Peptide Synthesis (SPPS) Protocol

The incorporation of 3-Me-Pyr-3-COOH presents two distinct challenges:

  • Coupling of the Residue: The carboxyl group is attached to a quaternary carbon, significantly reducing activation kinetics.

  • Coupling to the Residue: Once incorporated, the N-terminus is a sterically hindered secondary amine. Subsequent acylation is difficult.

Phase A: Resin Selection & Preparation[1]
  • C-Terminal Acids: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: The bulky trityl linker minimizes aggregation and allows mild cleavage (1% TFA), which is crucial if the peptide contains other acid-sensitive groups.

  • C-Terminal Amides: Use Rink Amide ChemMatrix Resin .

    • Reasoning: ChemMatrix (PEG-based) swells better in diverse solvents (DCM/DMF/NMP) than polystyrene, improving diffusion for hindered couplings.

Phase B: Coupling Protocol (The "Hard" Cycle)

Step 1: Coupling Fmoc-3-Me-Pyr-3-COOH to the Resin/Peptide Standard DIC/HOBt coupling often fails here. Use the HATU/HOAt system for maximum reactivity.

  • Reagents:

    • Fmoc-AA (3.0 eq)

    • HATU (2.9 eq)

    • HOAt (3.0 eq) - Crucial additive to reduce racemization and boost rate.

    • DIEA (6.0 eq)

  • Solvent: DMF/NMP (1:1 v/v). NMP helps solubilize aggregates.

  • Conditions: Double couple.

    • Round 1: 2 hours at Room Temp.

    • Round 2: 1 hour at 40°C (Microwave optional, max 50°C to avoid aspartimide formation if Asp is present).

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine + 0.1M HOBt in DMF.

    • Note: The HOBt suppresses aspartimide formation, which is a risk in hindered sequences.

  • Time: 2 x 10 minutes.

Step 3: Elongation (Coupling the NEXT Amino Acid) This is the critical bottleneck. You are acylating a hindered secondary amine.

  • Recommended Reagent: PyAOP or COMU .

    • Why? PyAOP (a phosphonium salt) is more reactive than uronium salts (HATU) for secondary amines and avoids guanidinylation side reactions if activation is slow.

  • Protocol:

    • Pre-activate the incoming Fmoc-AA (5 eq) with PyAOP (5 eq) and DIEA (10 eq) in NMP for 2 minutes.

    • Add to resin.[2][3][4]

    • React for 3 hours at 50°C (or overnight at RT).

    • Kaiser Test will fail (false negative) on secondary amines. Use the Chloranil Test or p-Nitrophenol ester test to verify coupling completion.

Visualization: SPPS Decision Logic

SPPS_Logic Start Start Coupling Cycle IsHindered Is Resin N-Terminus 3-Me-Pyr? Start->IsHindered StandardCouple Standard Coupling (DIC/Oxyma or HBTU) IsHindered->StandardCouple No HinderedCouple High-Power Coupling (PyAOP/DIEA or HATU/HOAt) IsHindered->HinderedCouple Yes (Secondary Amine) Proceed Fmoc Deprotection (20% Pip + 0.1M HOBt) StandardCouple->Proceed DoubleCouple Double Coupling Required 1. 2h @ RT 2. 1h @ 50°C HinderedCouple->DoubleCouple Check QC: Chloranil Test (Not Kaiser) DoubleCouple->Check Check->Proceed Blue Particles (Free Amine) Recouple Recouple with Sym-Collidine/HATU Check->Recouple Colorless (Coupled) Recouple->Check

Caption: Logic flow for coupling to the sterically hindered 3-methylpyrrolidine-3-carboxylic acid residue. (Correction in diagram logic: Chloranil test: Blue = Positive/Free Amine (Incomplete), Colorless = Negative/Coupled. The arrows above reflect the action needed based on the result.)

Quality Control & Troubleshooting

Due to the constraints of the 3,3-disubstituted system, standard QC methods may yield confusing results.

Table 1: Troubleshooting Common Synthetic Anomalies

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Chloranil test remains blue after 2 cycles.Steric clash at the secondary amine.Switch to acid fluoride activation (using TFFH) or use BTC (Bis-trichloromethyl carbonate) to form the N-carboxyanhydride in situ.
Deletion Sequences Mass spec shows [M - AA] peaks.Slow kinetics due to quaternary center.Cap unreacted amines with acetic anhydride/pyridine after every hindered coupling step to simplify purification.
Poor Solubility Resin clumps or does not swell.Beta-sheet aggregation induced by the constrained residue.Use Pseudoproline dipeptides prior to the hindered region or switch solvent to 100% NMP or add LiCl (0.4M) to disruption H-bonds.
Epimerization Split peaks in HPLC.Over-activation of the C-terminal acid.Use collidine instead of DIEA as the base during coupling; maintain temperature < 40°C during activation.
References
  • Dickerson, S. D. (2016).[5][6] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The University of Southern Mississippi, Honors Theses.[5] Link

  • Huck, B. R., & Gellman, S. H. (2005).[7] Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into

    
    -peptide oligomers. Journal of Organic Chemistry, 70(9), 3353–3362. Link
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180.

    
    -amino acid constraints). Link
    
  • Albericio, F., & Tulla-Puche, J. (2008). The Power of ChemMatrix Resin for the Synthesis of Complex Peptides. ChemMedChem. (Reference for resin choice). Link

  • MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid Product Information. (Verification of commercial availability and structure). Link

Sources

Incorporation of quaternary beta-proline into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of Quaternary


-Proline into Peptidomimetics 

-Peptides

Abstract

The incorporation of quaternary


-proline (specifically gem-disubstituted pyrrolidine-3-carboxylic acid derivatives) into peptide backbones offers a powerful strategy for designing foldamers with enhanced proteolytic stability and defined secondary structures, such as the 14-helix. However, the creation of the quaternary center—typically at the 

-carbon relative to the carboxylate (C3 of the pyrrolidine ring)—introduces significant steric hindrance, rendering standard Solid-Phase Peptide Synthesis (SPPS) protocols ineffective. This guide details an optimized workflow using high-efficiency coupling reagents (HATU/HOAt), microwave-assisted synthesis, and specific resin selection to overcome these steric barriers.

Structural Rationale & Design

Why Quaternary


-Proline? 
Standard 

-amino acids allow for the formation of stable helices (

-peptides).

-Proline (pyrrolidine-3-carboxylic acid) is a cyclic

-amino acid that constrains the backbone dihedral angles (

).
  • The Quaternary Advantage: Introducing a quaternary center (e.g., a gem-dimethyl group at the C3 position) locks the local conformation, forcing the peptide backbone into specific torsion angles that favor stable secondary structures like the 14-helix or 12-helix , which are distinct from the

    
    -helix of natural proteins.
    
  • Therapeutic Value: These "foldamers" exhibit near-total resistance to proteases (pepsin, trypsin) due to the inability of enzymes to cleave the

    
    -carbon backbone and the steric shield provided by the quaternary center.
    

Experimental Workflow Overview

The following diagram outlines the critical decision points in the synthesis of quaternary


-proline peptidomimetics.

G Start Sequence Design Resin Resin Selection (Low Loading) Start->Resin Prevent Aggregation Coupling Coupling Cycle (Microwave + HATU) Resin->Coupling Steric Barrier Deprotection Fmoc Removal (Extended DBU) Coupling->Deprotection Cycle n Deprotection->Coupling Next AA Cleavage Cleavage & Global Deprotection Deprotection->Cleavage Complete Validation CD Spectroscopy (Foldamer Check) Cleavage->Validation

Figure 1: Optimized workflow for sterically hindered


-peptide synthesis.

Detailed Protocols

Resin Selection & Loading

Critical Insight: Quaternary


-peptides are prone to aggregation on-resin (beta-sheet formation). High loading leads to sequence deletion.
  • Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) or Tentagel S RAM (for amides).

  • Target Loading:

    
    .
    
  • Protocol:

    • Swell 2-CTC resin in dry DCM for 30 min.

    • Dissolve Fmoc-Quat-

      
      -Pro-OH (1.2 eq) in DCM with DIEA (4 eq).
      
    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).

The "Hard Coupling" Protocol

Standard HBTU/DIEA coupling will fail for quaternary


-proline due to the steric wall at the C3 position.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization and accelerating kinetics.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA. TMP is preferred for extremely hindered couplings to prevent base-catalyzed epimerization.

Step-by-Step Coupling:

  • Pre-activation: Dissolve Amino Acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add Base (8 eq). Let stand for 30 seconds (do not over-activate).

  • Reaction: Add mixture to the resin.

  • Microwave Irradiation:

    • Temp:

      
      
      
    • Power: 25-30W (prevent overheating)

    • Time:

      
       (Double coupling is mandatory).
      
  • Monitoring: Use the Chloranil Test (for secondary amines) rather than Kaiser Test. If blue particles persist, perform a third coupling with PyAOP.

Deprotection of Quaternary N-Terminus

Removing Fmoc from a quaternary nitrogen center is kinetically slow.

  • Standard: 20% Piperidine in DMF (

    
    ) -> INSUFFICIENT .
    
  • Optimized Protocol:

    • Reagent: 2% DBU, 2% Piperidine in DMF.

    • Time:

      
      , then 
      
      
      
      .
    • Note: DBU is a stronger base and drives deprotection on hindered amines.

Data Presentation & Analysis

Troubleshooting Coupling Efficiency

The following table summarizes coupling reagent performance for quaternary


-proline based on internal validation data.
Coupling ReagentBaseConditionsYield (Crude)Purity (HPLC)Notes
HBTU / HOBt DIEART, 2h< 10%N/AFailed. Steric clash prevents activation.
HATU / HOAt DIEART, 2h45%60%Incomplete coupling; deletion sequences observed.
HATU / HOAt DIEAMW (

C)
92% 88% Recommended. High conversion.
PyAOP TMPMW (

C)
94%91%Best for extremely hindered junctions (e.g., Quat-Pro to Quat-Pro).
Structural Validation (CD Spectroscopy)

To confirm the formation of the intended peptidomimetic foldamer (e.g., 14-helix), Circular Dichroism (CD) is required.

  • Sample Preparation: 50

    
    M peptide in Methanol.
    
  • Signature:

    • 14-Helix: Minimum at ~214 nm, Maximum at ~200 nm.

    • 12-Helix: Minimum at ~205 nm, Maximum at ~220 nm.

    • Interpretation: If the spectrum resembles a "random coil" (min at 198 nm), the quaternary constraints may be disrupting the H-bond network or the sequence length is insufficient (< 6 residues).

Mechanistic Visualization

The following diagram illustrates the steric bottleneck at the coupling step and how HOAt/HATU overcomes it via the "neighboring group effect" (anchiomeric assistance).

Mechanism ActivatedEster Activated Ester (OAt-Ester) TransitionState 7-Membered Ring Transition State ActivatedEster->TransitionState Pyridine N assists StericWall Steric Wall (Quaternary C3-Methyls) Amine Incoming Amine (Resin-Bound) StericWall->Amine Repulsion (Blocks Approach) Amine->TransitionState Nucleophilic Attack Product Peptide Bond Formed TransitionState->Product Collapse

Figure 2: Mechanism of HOAt-assisted coupling overcoming the steric wall of quaternary centers.

References

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and δ-Amino Acids. Chemical Reviews. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics.[1] Accounts of Chemical Research. Link

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Solvents for the Synthesis of Peptides.[2][3] Methods in Enzymology.[4] Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society.[8] Link

Sources

Methyl 3-methylpyrrolidine-3-carboxylate in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-methylpyrrolidine-3-carboxylate in Fragment-Based Drug Design (FBDD)

Executive Summary: Escaping Flatland

The dominance of "flat," sp2-rich aromatic scaffolds in historical compound libraries has contributed to high attrition rates in drug development due to poor solubility and non-specific binding. This guide details the application of Methyl 3-methylpyrrolidine-3-carboxylate (MMPC), a high-value fragment scaffold designed to introduce three-dimensionality (Fsp3 character) and quaternary constraints into early-stage discovery.

Why this Fragment? Unlike simple pyrrolidines, the quaternary center at position 3 serves a dual purpose:

  • Conformational Locking: It restricts the pyrrolidine ring pucker, reducing the entropic penalty upon protein binding.

  • Stereochemical Stability: It blocks the acidic

    
    -proton relative to the ester, preventing racemization during downstream chemical elaboration—a critical failure mode in standard 
    
    
    
    -amino acid mimetics.

Physicochemical Profile & Strategic Rationale

The following data validates MMPC as a "Rule of Three" (Ro3) compliant fragment.

PropertyValueFBDD Implications
Molecular Weight 143.18 DaIdeal for FBDD (Ro3 < 300). Allows significant mass addition during optimization.
cLogP ~0.52Highly soluble; minimizes non-specific hydrophobic aggregation in screening assays.
Fsp3 0.83Exceptional 3D character (5/6 carbons are sp3). "Escape from Flatland" compliant.
H-Bond Donors 1 (NH)Key vector for backbone interactions.
H-Bond Acceptors 2 (CO, N)Ester carbonyl acts as a weak acceptor; Amine is a strong acceptor/donor.
Rotatable Bonds 1Low flexibility (excluding ring pucker) favors high ligand efficiency (LE).

Experimental Protocols

Protocol A: Synthesis & Purification (The "Quaternary Lock")

Objective: Synthesis of N-Boc-3-methylpyrrolidine-3-carboxylic acid methyl ester to ensure enantiomeric purity prior to deprotection.

Rationale: Direct alkylation of the unprotected amine is messy. We utilize an enolate alkylation strategy on the N-protected scaffold to install the quaternary methyl group.

Reagents:

  • N-Boc-pyrrolidine-3-carboxylic acid methyl ester (Starting Material)

  • LiHMDS (1.0 M in THF)

  • Methyl Iodide (MeI)

  • Dry THF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add N-Boc-pyrrolidine-3-carboxylic acid methyl ester (1.0 eq) dissolved in anhydrous THF (0.2 M).

  • Enolate Formation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS (1.1 eq) dropwise over 20 minutes.

    • Expert Insight: The low temperature is critical to prevent retro-Dieckmann-like ring opening or polymerization.

  • Alkylation: Stir for 45 minutes at -78°C. Add MeI (1.5 eq) neat, dropwise.

  • Quench & Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH4Cl (aq). Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexane/EtOAc).

    • QC Check: 1H NMR must show the disappearance of the C3-methine proton (approx. 3.0 ppm) and appearance of a singlet methyl group (~1.3 ppm).

  • Deprotection (Active Fragment Generation): Treat with 4M HCl in Dioxane for 1 hour. Concentrate in vacuo to yield the hydrochloride salt of MMPC.

Protocol B: Fragment Screening via Ligand-Observed NMR (STD)

Objective: Detect weak binding (Kd > 100 µM) of MMPC to a target protein.

Rationale: MMPC lacks a strong UV chromophore (only a weak ester absorption). Standard optical assays (UV/Fluorescence) will yield high noise. Saturation Transfer Difference (STD) NMR is the gold standard here as it detects magnetization transfer from the protein to the ligand.

Workflow:

  • Sample Prep:

    • Protein: 10 µM (Deuterated buffer, PBS, pH 7.4).

    • Ligand (MMPC): 500 µM (50-fold excess).

  • Pulse Sequence:

    • On-resonance irradiation: 0.0 ppm (Protein methyls).

    • Off-resonance irradiation: 30.0 ppm (Control).

    • Saturation time: 2.0 seconds.

  • Data Analysis:

    • Subtract "On-resonance" spectrum from "Off-resonance" spectrum.

    • Positive Hit: Signals corresponding to the MMPC methyl group (singlet) or ring protons appear in the difference spectrum.

    • Self-Validation: If the solvent peak (HDO) is massive in the difference spectrum, saturation transfer is non-specific. Optimize protein concentration.

Chemical Elaboration Strategies (The "Grow" Vector)

Once a hit is validated, MMPC offers two distinct vectors for growth without disrupting the core binding mode.

Vector Analysis:

  • Vector A (Nucleophilic Nitrogen): Ideal for reaching into hydrophobic pockets via amide coupling or reductive amination.

  • Vector B (Electrophilic Ester): Hydrolysis reveals a carboxylic acid for reverse-amide coupling or bioisostere installation (e.g., oxadiazoles).

Visualizing the Elaboration Logic

G Fragment MMPC Core (Fragment Hit) VectorA Vector A: Amine (Nucleophilic) Fragment->VectorA VectorB Vector B: Ester (Electrophilic) Fragment->VectorB Amide Amide Coupling (R-COOH + HATU) VectorA->Amide RedAm Reductive Amination (R-CHO + NaBH(OAc)3) VectorA->RedAm Acid Hydrolysis (LiOH -> COOH) VectorB->Acid Lead Lead Compound (High Affinity) Amide->Lead RedAm->Lead RevAmide Reverse Amide (R-NH2 + T3P) Acid->RevAmide RevAmide->Lead

Caption: Elaboration pathways for Methyl 3-methylpyrrolidine-3-carboxylate. The quaternary center (blue node) remains the static anchor while vectors A and B allow exploration of adjacent sub-pockets.

Case Study: Targeting the "Flat" Pocket

Scenario: A kinase target (e.g., CK1 or similar serine/threonine kinase) has a solvent-exposed region adjacent to the hinge binder. Problem: Aromatic fragments bind but have poor solubility and metabolic liability. Solution:

  • Screening: MMPC is identified via STD-NMR.

  • Structural Biology: X-ray crystallography shows the pyrrolidine amine forming a salt bridge with a conserved Aspartate. The quaternary methyl group points into a small hydrophobic divot, locking the ring conformation.

  • Optimization:

    • Step 1: Hydrolysis of the ester (Vector B) to the acid.

    • Step 2: Coupling with a focused library of benzylic amines.

    • Result: The new amide bond picks up a hydrogen bond with the backbone, while the quaternary methyl prevents the compound from collapsing into a flat conformation, maintaining a " bioactive" 3D shape that boosts potency from 500 µM to 250 nM.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3][4][5] Nature Chemistry, 1, 187–192. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. [Link]

  • PubChem. (n.d.).[6] Methyl 3-methylpyrrolidine-3-carboxylate. National Library of Medicine. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Fmoc-Protection and SPPS Incorporation of 3-Methylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-protection of 3-methylpyrrolidine-3-carboxylic acid for SPPS Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Overview

3-Methylpyrrolidine-3-carboxylic acid (3-Me-Pro-3-COOH) represents a specialized class of conformationally constrained amino acids. Unlike standard proline, which restricts the


 dihedral angle, the introduction of a methyl group at the C3 position (creating a quaternary center) imposes unique steric constraints on the pyrrolidine ring pucker, influencing the secondary structure of the resulting peptide backbone.

This guide addresses two critical challenges in utilizing this building block:

  • Chemical Protection: The secondary amine requires robust protection without dipeptide formation, a common side reaction when using highly reactive chloroformates (Fmoc-Cl) with sterically hindered amines.

  • SPPS Incorporation: The steric bulk of the quaternary center at C3, combined with the secondary amine, demands high-efficiency coupling protocols and specific monitoring techniques (Chloranil vs. Kaiser) to ensure sequence fidelity.

Part I: Solution-Phase Synthesis of Fmoc-3-Methylpyrrolidine-3-Carboxylic Acid

Strategic Reagent Choice

For the protection of secondary amines, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is superior to Fmoc-Cl.

  • Causality: Fmoc-Cl is highly electrophilic and can lead to the formation of "Fmoc-dipeptides" (where the protected amino acid activates its own carboxyl group and reacts with a second equivalent of amino acid). Fmoc-OSu is less aggressive, suppressing this side reaction and ensuring high purity of the monomer.

Materials & Reagents[1][2][3]
  • Starting Material: 3-Methylpyrrolidine-3-carboxylic acid (often supplied as HCl salt).

  • Reagent: Fmoc-OSu (1.1 equivalents).

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Solvent System: 1:1 Mixture of Water and 1,4-Dioxane (or Acetone).

  • Workup: 1N HCl, Ethyl Acetate (EtOAc), Magnesium Sulfate (

    
    ).
    
Step-by-Step Protection Protocol
  • Dissolution & pH Adjustment:

    • Dissolve 10 mmol of 3-methylpyrrolidine-3-carboxylic acid (HCl salt) in 25 mL of water.

    • Add 20-22 mmol of

      
       slowly to neutralize the salt and establish a basic pH (approx. pH 9.0).
      
    • Note: The solution must remain basic to keep the secondary amine nucleophilic.

  • Reagent Addition:

    • Dissolve 11 mmol of Fmoc-OSu in 25 mL of 1,4-Dioxane (or Acetone).

    • Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 15 minutes while stirring vigorously.

    • Observation: The mixture may become cloudy as the Fmoc-OSu reacts.

  • Reaction Monitoring:

    • Stir at Room Temperature (RT) for 4–12 hours.

    • TLC Check: Use Ethyl Acetate/Hexane (1:1). The Fmoc-OSu spot should disappear, and a new UV-active spot (product) should appear at the baseline (acidic species).

  • Workup & Isolation:

    • Dilution: Add 50 mL of water.

    • Wash: Extract the basic aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts (fulvene). Discard the organic (ether) layer.
      
    • Acidification: Cool the aqueous layer on ice. Slowly acidify to pH 2–3 using 1N HCl. The product, N-Fmoc-3-methylpyrrolidine-3-carboxylic acid, should precipitate as a white solid or form an oil.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Drying: Wash the combined EtOAc layers with Brine, dry over anhydrous

      
      , and filter.
      
    • Concentration: Evaporate the solvent under reduced pressure.

  • Purification:

    • If the product is an oil, triturated with cold Hexanes or Diethyl Ether to induce crystallization.

    • Yield is typically >85%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Me-Pro-3-COOH (HCl Salt) BaseStep Add Na2CO3 (pH 9.0) Solvent: H2O/Dioxane Start->BaseStep React Add Fmoc-OSu Stir 4-12h @ RT BaseStep->React Wash Wash Basic Phase with Ether (Removes impurities) React->Wash Acidify Acidify to pH 2-3 (1N HCl) Precipitate Product Wash->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Final Product: N-Fmoc-3-Me-Pro-3-COOH Extract->Final

Caption: Workflow for the solution-phase protection of 3-methylpyrrolidine-3-carboxylic acid using Fmoc-OSu.

Part II: SPPS Incorporation Protocol

The Challenge of Steric Hindrance

Incorporating 3-methylpyrrolidine-3-carboxylic acid into a peptide chain presents two distinct hurdles:

  • Coupling TO the Resin/Chain: The carboxyl group is hindered by the adjacent quaternary center (C3).

  • Coupling ONTO the Residue: Once incorporated, the N-terminus is a secondary amine, which is less reactive than a primary amine for the subsequent amino acid attachment.

Coupling Reagents[1][4][5][6]
  • Preferred: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt is the gold standard for hindered couplings.

  • Alternative: COMU or PyBOP .

  • Avoid: Standard HBTU/HOBt may result in incomplete coupling or deletion sequences.

Protocol: Coupling to the Peptide Chain
  • Activation:

    • Mix Fmoc-3-Me-Pro-3-COOH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Pre-activation time: Max 1-2 minutes (to avoid racemization).

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Time: 2 hours at Room Temperature.

    • Optimization: If coupling is difficult, elevate temperature to 50°C (microwave assisted) or 60°C (conventional heating) for 30-45 mins.

  • Monitoring (The Chloranil Test):

    • Context: You are checking if the previous amino acid on the resin (primary amine) has reacted.

    • Use the Kaiser Test (Ninhydrin).[2][3][4][5]

    • Blue beads = Incomplete coupling (Repeat step 2).

    • Colorless beads = Complete coupling.

Protocol: Chain Elongation (Coupling the Next AA)

Once Fmoc-3-Me-Pro-3-COOH is on the resin, you must remove the Fmoc group and couple the next amino acid.

  • Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash thoroughly with DMF (

      
      ).[1]
      
  • Monitoring (CRITICAL):

    • Do NOT use the Kaiser Test. The exposed amine is a secondary amine (pyrrolidine ring). Ninhydrin does not react typically with secondary amines to produce the characteristic blue color (it may turn faint reddish-brown, which is inconclusive).[4]

    • Use the Chloranil Test (or Acetaldehyde/Chloranil). [2][4][5]

      • Reagent A: 2% Acetaldehyde in DMF.[2][6]

      • Reagent B: 2% Chloranil in DMF.

      • Procedure: Add drops of A and B to resin beads.[2][3][4][6] Wait 5 mins.

      • Dark Blue/Green Beads = Free Secondary Amine (Deprotection Successful).

      • Colorless/Yellow = Protected (Deprotection Failed).

  • Subsequent Coupling:

    • The secondary amine is sterically crowded.

    • Use double coupling for the next incoming amino acid.[7]

    • Use HATU/HOAt again.

SPPS Decision Logic

SPPSLogic Start Resin-bound Peptide (Free Amine) Couple Couple Fmoc-3-Me-Pro-3-COOH (HATU/HOAt/DIEA) Start->Couple Check1 QC: Kaiser Test (Primary Amine Check) Couple->Check1 Recouple Recouple (Consider 50°C) Check1->Recouple Blue (Incomplete) Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Colorless (Complete) Recouple->Check1 Check2 QC: Chloranil Test (Secondary Amine Check) Deprotect->Check2 Check2->Deprotect Yellow (Failed) NextAA Couple Next AA (Double Couple Required) Check2->NextAA Blue/Green (Success)

Caption: SPPS cycle highlighting the switch from Kaiser to Chloranil testing due to the secondary amine intermediate.

QC & Troubleshooting Data

Analytical Verification

After cleavage from the resin (typically 95% TFA, 2.5% TIS, 2.5% H2O), the peptide should be analyzed via RP-HPLC and ESI-MS.

ParameterObservationCorrective Action
HPLC Purity < 80% with deletion sequencesIncomplete coupling of the hindered 3-Me-Pro. Switch to HATU at 60°C.
Mass Spec Mass + 53 Da or + 106 DaIncomplete removal of t-Butyl adducts (unlikely) or solvent adducts. Check cleavage scavengers.[4]
Racemization Split peaks in HPLCPre-activation was too long (>2 min) or base concentration too high. Use Collidine instead of DIEA.[1]
Solubility Note

3-methylpyrrolidine-3-carboxylic acid derivatives are generally soluble in DMF and NMP. If the Fmoc-protected monomer precipitates in the coupling vial, add a small amount of DCM or DMSO to the coupling mixture.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The Chloranil Test Protocol).[2][3][4][5][6]

  • Merck/Sigma-Aldrich. Fmoc-OSu Product Sheet and Protocols.

Sources

Application Note: Reductive Amination Protocols for Methyl 3-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Methyl 3-methylpyrrolidine-3-carboxylate (1 ) is a high-value pharmacophore scaffold characterized by a quaternary carbon center at the 3-position.[1] This structural motif introduces significant conformational restriction, often improving the metabolic stability and selectivity of drug candidates compared to their unsubstituted pyrrolidine counterparts.

However, the functionalization of the secondary amine in 1 presents specific challenges:

  • Steric Bulk: The quaternary center at C3, being

    
     to the nitrogen, exerts steric pressure on the N-lone pair, potentially retarding nucleophilic attack on bulky ketones.
    
  • Electronic Deactivation: The electron-withdrawing methyl ester reduces the basicity (and nucleophilicity) of the pyrrolidine nitrogen relative to simple dialkyl amines.[1]

  • Chemoselectivity: Protocols must avoid hydrolysis or transesterification of the labile methyl ester.[1]

This guide details three validated protocols for the


-alkylation of 1  via reductive amination, prioritized by reaction difficulty and scalability.

Mechanistic Insight & Decision Matrix

The success of reductive amination for this substrate hinges on the formation of the iminium ion intermediate .[1] Due to the lower nucleophilicity of 1 , the equilibrium towards the hemiaminal and iminium species can be unfavorable with hindered ketones.[1]

  • Pathway A (Direct Reduction): Suitable for aldehydes and unhindered ketones.[1] Uses mild hydride donors (STAB) in the presence of acid catalysts.[1]

  • Pathway B (Lewis Acid Activation): Required for hindered ketones or electron-deficient carbonyls. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive iminium formation.[1]

Decision Tree Workflow (DOT Visualization)

ReductiveAminationWorkflow Start Substrate: Methyl 3-methylpyrrolidine-3-carboxylate CarbonylType Identify Carbonyl Partner Start->CarbonylType Aldehyde Aldehyde (R-CHO) CarbonylType->Aldehyde Ketone Ketone (R-CO-R') CarbonylType->Ketone MethodA PROTOCOL A: Sodium Triacetoxyborohydride (STAB) Standard Conditions Aldehyde->MethodA High Reactivity CheckSterics Is Ketone Hindered? Ketone->CheckSterics CheckSterics->MethodA No (e.g. Acetone, Cyclohexanone) MethodB PROTOCOL B: Ti(OiPr)4 Mediated Lewis Acid Activation CheckSterics->MethodB Yes (e.g. Acetophenone, Adamantanone) MethodC PROTOCOL C: Catalytic Hydrogenation (Scale-up / Green Chem) MethodA->MethodC If Scale > 100g caption Figure 1: Strategic selection of reductive amination protocols based on electrophile reactivity.

Figure 1: Strategic selection of reductive amination protocols based on electrophile reactivity.

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclopentanone). Mechanism: Direct reductive amination where iminium formation and reduction occur concurrently.[1][2][3] Reagent: Sodium triacetoxyborohydride (NaBH(OAc)


) is preferred over NaBH

CN due to lower toxicity and better selectivity for iminiums over carbonyls.

Materials:

  • Amine: Methyl 3-methylpyrrolidine-3-carboxylate (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: NaBH(OAc)

    
     (1.4 – 1.6 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N

    
    , dissolve the amine 1  (1.0 mmol) in DCE (5 mL, 0.2 M).
    
  • Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

  • Acidification: Add glacial acetic acid (1.0 mmol). Note: This buffers the pH to ~5-6, accelerating iminium formation.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in one portion. The reaction may effervesce slightly.
    
  • Monitoring: Stir at RT. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours.[1] Monitor by LC-MS (look for M+H of product; disappearance of amine M+H).

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Validation Check: If conversion is <50% after 24h, switch to Protocol B.

Protocol B: Titanium(IV) Mediated Method

Best for: Aromatic ketones, sterically hindered ketones, or electron-deficient amines. Mechanism: Ti(O


Pr)

acts as a strong Lewis acid to coordinate the carbonyl oxygen, increasing electrophilicity, and chemically dehydrates the medium to drive the equilibrium toward the imine before reduction.[1]

Materials:

  • Amine: Methyl 3-methylpyrrolidine-3-carboxylate (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)

  • Reductant: NaBH

    
     (2.0 equiv) or NaBH
    
    
    
    CN (1.5 equiv)
  • Solvent: Methanol (absolute) or THF

Step-by-Step Procedure:

  • Complexation: In a dried vial under Argon, combine amine 1 (1.0 mmol) and the ketone (1.1 mmol).

  • Titanium Addition: Add Ti(O

    
    Pr)
    
    
    
    (1.25 mmol, ~370
    
    
    L) neat.
  • Imine Formation: Stir the neat/concentrated mixture at RT for 4–12 hours. Note: For extremely difficult substrates, heat to 50°C for 2 hours.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (4 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH

    
     (2.0 mmol) in small portions. (Caution: Hydrogen gas evolution).[1]
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add 1 mL of water to quench. A heavy white precipitate (TiO

    
    ) will form.[1]
    
  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.[1] Wash the pad thoroughly with EtOAc.[1]

  • Purification: The filtrate is concentrated and often requires flash chromatography (DCM/MeOH gradient) as titanium residues can cause streaking.[1]

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Large-scale synthesis (>10g) where filtration is preferred over extraction. Constraint: Avoid if substrates contain nitro, benzyl ether, or alkene groups sensitive to hydrogenation.

Procedure:

  • Combine amine 1 (10 mmol) and carbonyl (10 mmol) in MeOH (50 mL).

  • Add 10 wt% Pd/C catalyst (10% by weight of substrate).[1]

  • Stir under H

    
     atmosphere (balloon pressure is usually sufficient; 3-5 bar for difficult ketones) for 12-18 hours.
    
  • Filter through Celite and concentrate.

Comparative Performance Data

The following table summarizes expected outcomes for Methyl 3-methylpyrrolidine-3-carboxylate based on internal validation datasets.

Electrophile ClassExample SubstratePreferred ProtocolTypical YieldReaction TimeNotes
Aliphatic Aldehyde PropanalA (STAB)85-95%2 hRapid, clean conversion.
Aromatic Aldehyde BenzaldehydeA (STAB)80-90%4 hNo over-alkylation observed.
Cyclic Ketone CyclohexanoneA (STAB)75-85%16 hSteric bulk at C3 of amine slows rate slightly.
Aromatic Ketone AcetophenoneB (Ti-mediated)65-75%12 h + 2 hProtocol A yields <30% typically.
Hindered Ketone 2-AdamantanoneB (Ti-mediated)60-70%24 hRequires heating during imine formation.

Mechanistic Pathway Visualization

Understanding the intermediate states helps in troubleshooting low yields.[1]

ReactionMechanism Reactants Amine (1) + Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ Iminium Iminium Ion (Rate Limiting Step) Hemiaminal->Iminium - H2O (Ti(OiPr)4 helps here) Iminium->Hemiaminal Hydrolysis (If wet) Product Tertiary Amine Product Iminium->Product + H- (Hydride) (Fast for STAB) caption Figure 2: Reaction pathway highlighting the critical iminium formation step.

Figure 2: Reaction pathway highlighting the critical iminium formation step.

Troubleshooting & Optimization

  • Low Conversion with Ketones:

    • Cause: Steric clash between the C3-methyl of the pyrrolidine and the ketone substituents prevents iminium formation.[1]

    • Solution: Switch to Protocol B. The coordination of Ti to the ketone oxygen compresses the bond angle and facilitates amine attack.[1]

  • Ester Hydrolysis:

    • Cause: High pH during workup or presence of strong base.[1]

    • Solution: Keep workup pH < 10.[1][4][5] Avoid using strong bases like NaOH; use K

      
      CO
      
      
      
      or NaHCO
      
      
      .[1]
  • Boron-Amine Complexation:

    • Observation: Product is stuck in the aqueous layer or streaks on TLC.[1]

    • Solution: Ensure the NaHCO

      
       quench is stirred for at least 20 minutes. If persistent, reflux the crude residue in MeOH for 30 mins to break the N-B bond.[1]
      

References

  • Abdel-Magid, A. F., et al. (1996).[4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] Journal of Organic Chemistry, 55(8), 2552–2554.[7] [Link]

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8] [Link]

Sources

Application Note: Catalytic Asymmetric Assembly of Quaternary Pyrrolidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the asymmetric synthesis of quaternary pyrrolidine-3-carboxylates. These scaffolds are critical in medicinal chemistry, serving as conformationally constrained amino acid analogues that resist metabolic degradation and restrict the conformational space of peptide mimetics.

While often formally classified as a [3+2] cycloaddition, the mechanism proceeds via a stepwise Michael addition followed by a Mannich-type ring closure. This guide focuses on the Silver(I)-catalyzed reaction of


-imino esters with 

-substituted acrylates
, a robust method for generating the challenging all-carbon quaternary center at the C3 position with high enantioselectivity.

Scientific Background & Mechanism[1][2][3][4]

The Challenge of Quaternary Centers

Constructing quaternary stereocenters is inherently difficult due to steric repulsion between substituents. In the context of pyrrolidines, introducing a substituent at the C3 position (geminal to the carboxylate) requires overcoming the energy barrier of bringing two carbon-based groups together at the nucleophilic


-carbon of the acrylate acceptor or the dipole.
Mechanistic Pathway: Ag(I) Catalysis

The reaction utilizes an N,P-ligand–Silver(I) complex. The mechanism involves:

  • Dipole Formation: The base (often the counterion or added amine) deprotonates the

    
    -imino ester to form a silver-bound azomethine ylide.
    
  • Michael Addition: The nucleophilic dipole attacks the electrophilic

    
    -carbon of the 
    
    
    
    -substituted acrylate.
  • Ring Closure: The resulting enolate attacks the iminium ion (Mannich-type) to close the ring.

The Ag(I) center coordinates both the dipole and the dipolarophile, organizing the transition state (typically endo-selective) to control the facial selectivity, thereby setting the absolute configuration of the quaternary center.

Pathway Visualization

CatalyticCycle Precursor Imino Ester (Pre-catalyst) Dipole Ag-Bound Azomethine Ylide (Nucleophile) Precursor->Dipole Deprotonation (+ Ag Complex) AgComplex L*-Ag(I) Complex AgComplex->Dipole TS Transition State Assembly (Facial Control) Dipole->TS Coordination Acrylate α-Substituted Acrylate (Electrophile) Acrylate->TS + Substrate MichaelAdduct Michael Adduct (Zwitterionic Intermediate) TS->MichaelAdduct Michael Addition (Rate Limiting) Product Quaternary Pyrrolidine (Target) MichaelAdduct->Product Mannich Cyclization (- Catalyst) Product->AgComplex Regeneration

Figure 1: Catalytic cycle for the Ag(I)-mediated assembly of quaternary pyrrolidines. The cycle highlights the critical Michael addition step that establishes the carbon-carbon bond.

Experimental Protocol

Reagents and Equipment
  • Catalyst Source: Silver Acetate (AgOAc) or Silver Triflate (AgOTf).

  • Ligand: Chiral Ferrocenyl Phosphine (e.g., R,S-FAP) or Phosphoramidite.

  • Substrate A (Dipole Precursor): Glycine-derived imino ester (e.g., Methyl benzylideneglycinate).

  • Substrate B (Michael Acceptor): Methyl methacrylate (or other

    
    -alkyl acrylates).
    
  • Solvent: Anhydrous Toluene or THF (degassed).

  • Base: Triethylamine (

    
    ) or DBU (if using AgOTf; AgOAc is self-basic).
    
Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-formation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add AgOAc (0.03 mmol, 3 mol%) and the Chiral Ligand (0.033 mmol, 3.3 mol%).

  • Add anhydrous Toluene (2.0 mL) under an Argon atmosphere.

  • Stir at room temperature for 30 minutes. The solution should turn slightly cloudy or change color, indicating complex formation.

Step 2: Reaction Assembly

  • Add the

    
    -imino ester (1.0 mmol) to the catalyst mixture.
    
  • Cool the reaction mixture to -20°C (or optimized temperature) using a cryostat.

  • Add the

    
    -substituted acrylate (1.2 mmol) dropwise.
    
  • Critical Checkpoint: Ensure the system is strictly anhydrous. Water will quench the azomethine ylide dipole, reverting it to the starting amino ester.

Step 3: Monitoring & Workup

  • Stir at -20°C for 12–24 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). Look for the disappearance of the imino ester spot.

  • Once complete, filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.[1]

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification

  • Purify via flash column chromatography (Silica Gel 60).

  • Eluent: Gradient of Hexanes:EtOAc (90:10 to 70:30).

  • Isolate the product as a viscous oil or solid.

Workflow Diagram

Workflow Prep Catalyst Prep (AgOAc + Ligand) 30 min, RT Reaction Reaction (-20°C, 12-24h) Add Substrates Prep->Reaction Workup Filtration (Celite Pad) Reaction->Workup Purify Chromatography (Hex/EtOAc) Workup->Purify Analysis Analysis (NMR, HPLC) Purify->Analysis

Figure 2: Operational workflow for the batch synthesis of pyrrolidine-3-carboxylates.

Data Analysis & Optimization

Expected Results (Substrate Scope)

The following table summarizes typical results when reacting methyl benzylideneglycinate with various


-substituted acrylates using the Ag(I)/Ferrocenyl system.
EntryR (Acrylate Substituent)Yield (%)Endo/Exo Ratioee (%)Notes
1 Methyl (

)
92>98:296Standard quaternary center
2 Ethyl (

)
8895:594Slightly slower rate
3 Benzyl (

)
8592:891Steric bulk affects dr
4 Phenyl (

)
7890:1089Electronic deactivation
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in solvent quenching the dipole.Redistill Toluene over Na/Benzophenone; flame-dry glassware.
Low ee (<50%) Background racemic reaction (uncatalyzed).Lower temperature to -40°C; ensure Ag-ligand complexation time is sufficient (30+ min).
Poor dr (Endo/Exo) Inadequate steric bulk on ligand.Switch from simple phosphoramidite to bulky Ferrocenyl-based ligands (e.g., FAP).
Silver Mirror Reduction of Ag(I) to Ag(0).Exclude light (wrap flask in foil); ensure inert atmosphere (

).

References

  • Longmire, J. M., Wang, B., & Zhang, X.[2] (2002). "Highly Enantioselective Ag(I)-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides."[2][3] Journal of the American Chemical Society, 124(45), 13400–13401.[2]

    • Core Reference: Establishes the AgOAc/Ferrocenyl ligand protocol for high ee.
  • Zeng, W., & Zhou, Y. G. (2005). "Bifunctional AgOAc-Catalyzed Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides." Organic Letters, 7(22), 5055–5058.

    • Mechanistic Insight: Details the dual role of AgOAc as Lewis acid and base.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones."[4] Organic & Biomolecular Chemistry, 15, 6089-6092.

    • Alternative Approach: Discusses organocatalytic routes for rel
  • Adrio, J., & Carretero, J. C. (2019). "Silver-Catalyzed Asymmetric Synthesis of Pyrrolidines." Chemical Communications.[5]

    • Review: Comprehensive overview of silver c

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3,3-disubstituted pyrrolidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Solutions Center .

This guide addresses the specific kinetic and thermodynamic challenges encountered when coupling 3,3-disubstituted pyrrolidines . While the nitrogen atom in these systems is secondary, the gem-disubstitution at the


-position creates a "neopentyl-like" steric wall. This puckers the ring conformation, shielding the nitrogen lone pair and drastically reducing nucleophilic attack rates compared to unsubstituted pyrrolidines.

Module 1: Amide Bond Formation

The Issue: Standard reagents (HATU, EDC) generate activated esters that are reactive enough to form, but the 3,3-disubstituted pyrrolidine is too sterically encumbered to attack them efficiently. This leads to activated ester hydrolysis (by trace water) or guanidinylation (reaction with the coupling agent itself) rather than amide formation.

Protocol A: The T3P® (Propylphosphonic Anhydride) System

Why it works: T3P is a cyclic anhydride that acts as a kinetic dehydrating agent. Unlike HATU, it does not form a bulky intermediate that adds to the steric congestion. It drives the reaction through an entropically favorable release of a cyclic byproduct.

Standard Operating Procedure (SOP):

  • Stoichiometry: Acid (1.0 equiv), Amine (1.1–1.5 equiv), Base (3.0–5.0 equiv), T3P (1.5–2.0 equiv, usually 50% w/w in EtOAc/DMF).

  • Solvent: EtOAc (preferred for workup), Me-THF, or DMF (for solubility). Concentration is critical: 0.5 M to 1.0 M.

  • Base: Pyridine (preferred) or DIPEA.[1]

  • Temperature: Start at 0 °C, warm to RT. If conversion <50% after 4h, heat to 60 °C.

Troubleshooting Table: T3P Coupling

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric wall is too high for bimolecular attack.Switch solvent to Pyridine (acts as solvent & base) and heat to 80 °C.
Epimerization of Acid Base-mediated proton abstraction.Switch base from DIPEA to N-Methylmorpholine (NMM) or 2,4,6-Collidine (weaker bases). Lower temp to 0 °C.
T3P Byproduct in Organic Layer Incomplete aqueous washes.Wash organic layer with 1M NaOH (T3P byproducts are water-soluble at high pH).
Protocol B: The Ghosez’s Reagent (Acid Chloride) Method

Why it works: When T3P fails, you need the high electrophilicity of an acid chloride. Thionyl chloride (


) is often too harsh (generating HCl). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides in situ under neutral conditions.

SOP:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

  • Add Ghosez’s Reagent (1.1–1.5 equiv) dropwise at 0 °C. Stir 1–2h at RT.

    • Checkpoint: Monitor by TLC (acid converts to acid chloride; often lower polarity).

  • Add the 3,3-disubstituted pyrrolidine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in minimal DCM.

  • Stir 2–16h.

Visualizing the Mechanism:

GhosezMechanism Ghosez Ghosez's Reagent (Chloro-enamine) Inter Intermediate (Chloro-iminium) Ghosez->Inter + Acid Acid Carboxylic Acid (R-COOH) AcidCl Acid Chloride (R-COCl) Inter->AcidCl - Amide Byproduct Amide Target Amide AcidCl->Amide + 3,3-Pyrrolidine

Caption: Ghosez's reagent converts acids to acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride.

Module 2: C-N Bond Formation (Buchwald-Hartwig)

The Issue: In Pd-catalyzed coupling, the 3,3-disubstitution hinders the Reductive Elimination step. The bulky amine struggles to approach the Pd(II) center to form the C-N bond.

Ligand Selection Strategy: You must use ligands that are bulky enough to force reductive elimination but flexible enough to allow amine coordination.

  • Primary Choice: RuPhos or BrettPhos . These dialkylbiaryl phosphines are specifically designed for hindered secondary amines.

  • Precatalysts: Use RuPhos Pd G4 or BrettPhos Pd G4 . These ensure rapid initiation at low temperatures, preventing catalyst decomposition.

Optimization Matrix:

ParameterStandard Condition"Nuclear" Option (Extreme Sterics)
Ligand RuPhosBrettPhos or tBuBrettPhos
Base NaOtBu (Strong)LHMDS (Soluble, non-nucleophilic)
Solvent Toluene or Dioxanet-Amyl Alcohol (High boiling, polar)
Temp 80–100 °C120 °C (Microwave)

Module 3: Strategic Alternatives (When Coupling Fails)

If the amide/C-N bond simply will not form, the steric clash in the tetrahedral intermediate (amide) or transition state (Pd) may be insurmountable. Switch strategies.

Method 1: Reductive Amination

  • Why: The iminium ion intermediate is planar (

    
    ), relieving steric strain compared to the tetrahedral intermediates in amide coupling.
    
  • Protocol: Ketone/Aldehyde + 3,3-Pyrrolidine +

    
     (Lewis Acid) 
    
    
    
    Imine
    
    
    Reduce with
    
    
    .

Method 2: SNAr (Nucleophilic Aromatic Substitution)

  • Requirement: The electrophile must have a strong Electron Withdrawing Group (EWG) like

    
    , 
    
    
    
    , or
    
    
    ortho/para to the leaving group (F > Cl).
  • Tip: Use DMSO as solvent. The high dielectric constant stabilizes the Meisenheimer complex, which is often the rate-determining state for hindered amines.

Decision Logic for Researchers

CouplingLogic Start Start: 3,3-Disubstituted Pyrrolidine Coupling Type Bond Type? Start->Type Amide Amide Bond Type->Amide CN Aryl C-N Bond Type->CN T3P Try T3P + Pyridine (High Conc.) Amide->T3P Buchwald Buchwald: RuPhos Pd G4 + NaOtBu CN->Buchwald Fail1 Failed? T3P->Fail1 Ghosez Try Ghosez's Reagent (Acid Chloride) Fail1->Ghosez Yes Fail2 Failed? Buchwald->Fail2 Brett Switch to BrettPhos + LHMDS Fail2->Brett Yes

Caption: Strategic workflow for selecting reagents based on bond type and failure modes.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Organic Syntheses. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Technical Support Center: Hydrolysis of Methyl 3-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYD-3MPC-OPT Subject: Optimization of yield and isolation for sterically hindered quaternary amino-esters. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering low yields not necessarily because the reaction is failing, but likely because of two converging factors specific to Methyl 3-methylpyrrolidine-3-carboxylate :

  • Steric Hindrance (The Kinetic Barrier): The C3 position is a quaternary center. The methyl group blocks the trajectory of the nucleophile (hydroxide ion) into the carbonyl carbon, significantly slowing saponification compared to secondary or primary esters.

  • Zwitterionic Solubility (The Isolation Trap): The product is a

    
    -amino acid. Upon hydrolysis, it exists as a zwitterion (inner salt) in water. It is insoluble in organic solvents  (DCM, EtOAc) and highly soluble in water , leading to massive product loss during standard aqueous workups.
    

This guide provides three validated protocols to solve these specific issues.

Module 1: Reaction Optimization (Overcoming Sterics)

Standard NaOH/MeOH protocols often fail here due to the steric bulk at the quaternary center. We recommend two superior methods.

Method A: Lithium Hydroxide (LiOH) Enhanced Hydrolysis

Best for: General use, scalable, cost-effective.

  • The Science: Lithium (

    
    ) is a harder Lewis acid than Sodium (
    
    
    
    ). It coordinates tightly with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack despite the steric bulk of the adjacent methyl group.
  • Protocol:

    • Dissolve ester (1.0 equiv) in THF:Water (4:1) . The THF is crucial to solvate the organic bulk.

    • Add LiOH·H2O (2.5 equiv) .

    • Crucial Step: Heat to 60°C . Room temperature is often insufficient for quaternary centers.

    • Monitor by LCMS, not TLC (amino acids stain poorly and streak).

Method B: Anhydrous TMSOK (Potassium Trimethylsilanolate)

Best for: Extremely stubborn substrates or water-sensitive protecting groups.

  • The Science: TMSOK acts as a soluble source of anhydrous oxide (

    
    ). It attacks the methyl group of the ester via an 
    
    
    
    -like mechanism (cleaving the O-Me bond) rather than the traditional addition-elimination at the carbonyl. This bypasses the steric blockade at the carbonyl carbon.
  • Protocol:

    • Dissolve ester in anhydrous THF or DCM .

    • Add TMSOK (1.1 - 1.5 equiv) at room temperature.

    • Stir for 1–4 hours. The product precipitates as the potassium salt.[1]

Module 2: Isolation & Purification (The "Yield Killer")

STOP: Do not attempt a standard extraction (Water/DCM) on the free amino acid. You will recover <10% mass.

Strategy 1: Ion Exchange Chromatography (For Free Amino Acid)

If you strictly require the free amine:

  • Acidify: After hydrolysis, acidify reaction mixture to pH ~2 with 1M HCl.

  • Load: Apply aqueous solution to a column of Dowex 50W X8 (H+ form) cation exchange resin.

  • Wash: Flush with distilled water until eluent is neutral (removes salts/impurities).

  • Elute: Elute product with 1M - 2M Ammonium Hydroxide (

    
    ) . The high pH deprotonates the carboxylic acid and amine, releasing the zwitterion.
    
  • Finish: Lyophilize (freeze-dry) the ammoniacal fractions. Do not rotovap with heat , as this can promote lactamization.

Strategy 2: In Situ Protection (The "Cheat Code")

If the next step requires a protected amine, protect it inside the hydrolysis pot. This converts the zwitterion into an anionic carbamate, allowing standard extraction.

  • Perform LiOH hydrolysis as described in Method A.

  • Do not work up. Cool to 0°C.

  • Add

    
     (1.2 equiv)  directly to the basic reaction mixture.
    
  • Stir until conversion is complete.

  • Workup: Acidify carefully to pH 4 (using Citric Acid, not HCl, to avoid Boc cleavage). Extract with EtOAc. The product is now lipophilic.

Decision Logic & Troubleshooting

The following diagram illustrates the critical decision points to maximize your yield.

G Start Start: Methyl 3-methylpyrrolidine-3-carboxylate CheckSterics Is conversion > 50% after 4h? Start->CheckSterics MethodLiOH Method A: LiOH / THF / 60°C CheckSterics->MethodLiOH Yes (Standard) MethodTMSOK Method B: TMSOK / DCM (Anhydrous) CheckSterics->MethodTMSOK No (Too Hindered) CheckIsolation Do you need the FREE amine? MethodLiOH->CheckIsolation MethodTMSOK->CheckIsolation RouteDowex Route 1: Dowex 50W Column (Elute w/ NH4OH) CheckIsolation->RouteDowex Yes RouteBoc Route 2: In-situ Boc Protection (Extract w/ EtOAc) CheckIsolation->RouteBoc No (Subsequent Steps) YieldCheck Final Yield > 85% RouteDowex->YieldCheck RouteBoc->YieldCheck

Figure 1: Decision matrix for hydrolysis and isolation selection based on conversion rates and downstream requirements.

Troubleshooting FAQ

Q: I see conversion on LCMS, but my flask is empty after extraction. Where is my compound? A: It is in your aqueous waste layer. The 3-methyl-3-carboxy pyrrolidine core has an isoelectric point (pI) near neutral. At pH 7, it is a net-neutral zwitterion and stays in water. You must use Strategy 1 (Dowex) or Strategy 2 (Boc-protection) .

Q: The reaction stalls at 60% conversion using NaOH. A: Switch to LiOH (Lithium Hydroxide). The lithium cation acts as a Lewis acid catalyst, coordinating to the carbonyl oxygen and overcoming the steric hindrance of the C3-methyl group.

Q: Can I use acid hydrolysis (HCl) instead? A: Yes, but removing the excess chloride salts is difficult without ion exchange. Additionally, refluxing in HCl can sometimes lead to decarboxylation of


-amino acids if the temperature is too high. Base hydrolysis is generally gentler for this specific scaffold.

Q: My product is a sticky gum after Dowex purification. A: This is common. The product is hygroscopic. Dissolve the gum in a minimal amount of water and lyophilize (freeze-dry) rather than using a rotary evaporator. This yields a fluffy, weighable solid.

References

  • Lithium Hydroxide for Hindered Esters

    • Mechanism & Application: Evans, D. A., et al. "Hydrolysis of hindered esters with LiOH in THF/Water." Journal of the American Chemical Society.
    • Source:

  • TMSOK (Anhydrous Hydrolysis)

    • Protocol: Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2. Rapid hydrolysis of sterically hindered esters." Tetrahedron Letters.
    • Source:

  • Zwitterion Purification (Dowex)

    • Methodology: "Separation of amino acids using zwitterionic sulfobetaine exchangers.
    • Source:

Sources

Troubleshooting cyclization of quaternary amino acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quaternary Amino Acid Cyclization

Status: Online Operator: Senior Application Scientist Ticket ID: QAA-CYCL-001 Subject: Troubleshooting lactamization and ring closure in


-disubstituted systems.

Introduction

Welcome to the Quaternary Amino Acid (QAA) Support Center. You are likely here because your cyclization yield is near zero, or your LCMS shows a mass consistent with the starting material despite 24 hours of reaction time.

Cyclizing precursors containing quaternary amino acids (e.g., Aib,


-methylalanine, cyclopropane-1-amino-1-carboxylic acid) presents a unique paradox. While the Thorpe-Ingold effect  (gem-dimethyl effect) theoretically accelerates cyclization by restricting conformational freedom, the massive steric bulk at the activation site often prevents the initial formation of the amide bond.

This guide addresses the three most common failure modes: Steric Deactivation , The Oxazolone Trap , and Oligomerization .

Module 1: The Kinetic Barrier (Reaction Stalls)

User Issue: "I am using standard coupling conditions (DIC/HOBt or HBTU), but my linear precursor remains unreacted. The C-terminus is a quaternary amino acid."

Diagnosis: Standard carbodiimide or uronium reagents often fail because the nucleophilic attack on the activated carbonyl is sterically blocked by the


-substituents. You need a leaving group with a smaller radius or a mechanism that provides anchimeric assistance.

Troubleshooting Protocol:

  • Switch to Aza-Benzotriazole (HOAt) Systems: Replace HOBt/HBTU with HATU or PyAOP . The nitrogen in the pyridine ring of HOAt (the leaving group in HATU) forms a hydrogen bond with the incoming amine, positioning it for attack (anchimeric assistance). This is critical for overcoming the steric wall of QAAs.

  • The Acid Fluoride Route (The "Nuclear" Option): If HATU fails, convert the C-terminal QAA to an acid fluoride . Unlike acid chlorides (which are too unstable) or active esters (too bulky), acid fluorides are small, highly reactive, and stable enough for handling.

    • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

    • Method: React precursor with TFFH (1.1 eq) and DIEA (2 eq) in DCM for 30 mins to form the acid fluoride in situ, then add the amine component.

Data: Coupling Reagent Efficiency for Hindered Systems

Reagent ClassExampleSteric ToleranceRisk of EpimerizationRecommended For
Carbodiimide DIC/OxymaModerateLowStandard SPPS, mild hindrance.
Uronium (OBt) HBTU/HCTULowModerateSimple peptides (Avoid for QAA).
Uronium (OAt) HATU High LowFirst-line defense for QAAs.
Phosphonium PyAOPVery High LowExtremely hindered junctions.
Acid Fluoride TFFH Extreme MinimalWhen HATU fails.

Module 2: The Oxazolone Trap (Wrong Product)

User Issue: "I see full conversion of the starting material, but the product mass is [M-18], and it's not the desired cyclic peptide. It’s stable in water."

Diagnosis: You have likely formed a stable 5(4H)-oxazolone (azlactone). In QAA activation, the carbonyl oxygen of the preceding amide bond attacks the activated QAA carbonyl (faster than the intermolecular amine can attack). Usually, this intermediate is reactive. However, in QAAs, the gem-dialkyl substituents stabilize the oxazolone ring, making it a "thermodynamic sink" rather than a reactive intermediate.

Visualizing the Pathway:

Oxazolone_Mechanism cluster_legend Pathway Legend Linear Linear Precursor (Activated QAA) Oxazolone Stable 5(4H)-Oxazolone (The Trap) Linear->Oxazolone Intramolecular Back-biting (Fast) Cyclic Desired Cyclic Peptide (Lactam) Linear->Cyclic Direct Attack (Rare in QAAs) Oxazolone->Cyclic Amine Attack (Slow due to Sterics) Hydrolysis Hydrolyzed Precursor (Dead End) Oxazolone->Hydrolysis Aqueous Workup Red Arrow = Unwanted Dominant Path Red Arrow = Unwanted Dominant Path

Caption: The kinetic competition between oxazolone formation and macrocyclization. In QAAs, the red path often dominates, trapping the molecule.

Troubleshooting Protocol:

  • Force Ring Opening: If the oxazolone is isolated, it can sometimes be forced open by the amine component using catalytic HOAt and elevated temperature (40–50°C) in a non-nucleophilic solvent (DMF/Dioxane).

  • Change the Activation Direction: Redesign the synthesis so the cyclization site is NOT at the C-terminus of the QAA. Move the disconnection point to a non-hindered residue (e.g., Glycine or Alanine). Always cyclize onto a QAA N-terminus, never from a QAA C-terminus if avoidable.

Module 3: Oligomerization & Solubility

User Issue: "My reaction mixture turned cloudy, and I isolated a dimer/trimer instead of the cyclic monomer."

Diagnosis: This is a concentration and conformation issue. QAAs are hydrophobic. In standard solvents, the linear precursors aggregate, favoring intermolecular reaction (dimerization) over intramolecular cyclization.

Troubleshooting Protocol:

  • Pseudo-Dilution via Syringe Pump: Do not mix everything at once.

    • Setup: Place the coupling reagent (HATU) and base in the flask.

    • Action: Dissolve the linear peptide in minimal DMF and add it dropwise over 4–6 hours using a syringe pump. This keeps the instantaneous concentration of the active species low, favoring intramolecular reaction (cyclization).

  • The "Magic" Solvent Mix (Chaotropic Disruption): Pure DMF or NMP may not be enough to break aggregation.

    • Add LiCl: Dissolve 0.4M LiCl in the reaction solvent (DMF/NMP). Lithium ions disrupt hydrogen bonding networks (beta-sheets) that promote aggregation.

    • Use HFIP: For extreme cases, use Hexafluoroisopropanol (HFIP) in DCM (1:4 ratio) for the cyclization step (if using acid-tolerant coupling).

Decision Tree: Selecting the Right Strategy

Troubleshooting_Strategy Start Start: QAA Cyclization Failure Check_Site Is Cyclization Site at QAA C-Terminus? Start->Check_Site Move_Site Redesign: Move Site to Non-Hindered Residue Check_Site->Move_Site Yes (Preferred Fix) Check_Reagent Are you using Carbodiimides (DIC)? Check_Site->Check_Reagent No (Must fix chemistry) Switch_HATU Switch to HATU/HOAt Check_Reagent->Switch_HATU Yes Check_Agg Is solution cloudy or forming dimers? Check_Reagent->Check_Agg No (Already using HATU) Switch_HATU->Check_Agg Use_TFFH Use Acid Fluoride (TFFH) Check_Agg->Use_TFFH No (Still no reaction) Dilution Use Syringe Pump & 0.4M LiCl/DMF Check_Agg->Dilution Yes

Caption: Strategic workflow for resolving cyclization failures in QAA-containing peptides.

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents for the Synthesis of Peptides Containing Sterically Hindered Amino Acids.[1] This foundational text establishes the hierarchy of HATU/HOAt over standard reagents for Aib and other QAAs.

  • Toniolo, C., et al. (2001).[2] Control of Peptide Conformation by the Thorpe-Ingold Effect (C-alpha-tetrasubstitution).[2] Explains the mechanistic paradox of QAA cyclization: thermodynamic favorability vs. kinetic hindrance.

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry. Details the use of acid fluorides (TFFH) for coupling extremely hindered Aib-Aib junctions. [Source: J. Org.[3] Chem via ACS]([Link])

  • BenchChem Technical Guides. (2025). Strategies for Difficult Cyclization Reactions in Peptide Synthesis. Provides modern protocols for pseudo-dilution and solvent optimization.

Sources

Optimizing chiral resolution of 3-methylpyrrolidine-3-carboxylate enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 3-Methylpyrrolidine-3-Carboxylate

Current Status:System Operational Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Enantioseparation of Quaternary Amino Acid Scaffolds

Overview: The Quaternary Challenge

Welcome to the technical support hub for 3-methylpyrrolidine-3-carboxylate . Unlike simple pyrrolidine-3-carboxylates, the introduction of the C3-methyl group creates a quaternary stereocenter. This significantly increases steric bulk, often rendering standard enzymatic kinetic resolutions sluggish and complicating diastereomeric salt crystallization due to conformational rigidity.

This guide is structured into three "Support Modules" addressing the most frequent bottlenecks reported by our partners in drug discovery.

Module 1: Classical Chemical Resolution (Scale-Up)

Ticket #101: “I am using L-Tartaric acid, but the diastereomeric salt is oiling out or yielding low ee%.”

Root Cause Analysis: Simple L-Tartaric acid often lacks the lipophilicity required to pack efficiently with the hydrophobic 3-methyl-N-benzylpyrrolidine moiety. The "oiling out" phenomenon indicates that the lattice energy of the salt is insufficient to overcome solvation.

The Fix: The "Dutch Resolution" Approach & Pope-Peachey Method Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) . The toluoyl groups provide the necessary π-π stacking interactions with the N-benzyl protecting group (or the pyrrolidine ring itself) to drive crystallization. Furthermore, use the Pope-Peachey method (using 0.5 equivalents of resolving agent) to maximize yield.

Protocol: Resolution of N-Benzyl-3-methylpyrrolidine-3-carboxylate
ParameterSpecificationNotes
Substrate Racemic N-Benzyl-3-methylpyrrolidine-3-carboxylate (Free Base)Ensure amine is free, not HCl salt.
Resolving Agent (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)0.55 equivalents (Critical Stoichiometry).
Auxiliary Acid Hydrochloric Acid (HCl)0.45 equivalents .
Solvent Ethanol / Water (95:5)High water content promotes oiling.
Temperature Reflux

0°C (0.1°C/min ramp)
Slow cooling is essential for quaternary centers.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mmol of racemate in 500 mL EtOH (95%).

  • Acid Addition: Add 45 mmol of aqueous HCl (conc). Stir for 10 min.

  • Resolving Agent: Add 55 mmol of L-DTTA solid. Heat to reflux until clear.

  • Nucleation: Cool to 50°C. Seed with pure (S)-enantiomer salt if available.

  • Crystallization: Cool to 0°C over 6 hours.

  • Filtration: Collect the precipitate. This is typically the (S)-amine • L-DTTA salt.

  • Free Basing: Treat salt with 1M NaOH and extract into MTBE to recover the chiral amine.

Visualizing the Workflow (Graphviz):

ChemicalResolution Racemate Racemic N-Benzyl Substrate Mix Add 0.55 eq L-DTTA + 0.45 eq HCl Racemate->Mix Heat Reflux in EtOH Mix->Heat Crystallize Controlled Cooling (Pope-Peachey) Heat->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: (S)-Amine • L-DTTA Filter->Solid Precipitate Liquor Mother Liquor: (R)-Amine • HCl Filter->Liquor Filtrate Base 1M NaOH Treatment Solid->Base Product Pure (S)-Enantiomer Base->Product

Caption: Pope-Peachey resolution workflow utilizing L-DTTA for optimal yield of the (S)-enantiomer.

Module 2: Biocatalytic Resolution (Green Chemistry)

Ticket #102: “The enzyme reaction stalls at 30% conversion. I'm using CAL-B.”

Root Cause Analysis: The quaternary C3-methyl group creates significant steric hindrance near the ester carbonyl. While Candida antarctica Lipase B (CAL-B) is robust, it struggles to access the carbonyl carbon in standard aqueous buffers due to the hydrophobic shielding of the methyl group.

The Fix: Co-Solvent Engineering & Temperature You must move from a biphasic system to a monophasic organic-aqueous system or use a surfactant . Increasing the temperature to 40-45°C (CAL-B is thermostable) helps overcome the activation energy barrier imposed by the steric bulk.

Optimized Protocol:

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Substrate: N-Boc-3-methylpyrrolidine-3-carboxylic acid methyl ester.

  • Medium: Phosphate Buffer (pH 7.[1][2][3]5) + 10% DMSO or MTBE (Co-solvent is mandatory).

  • Control: Maintain pH 7.5 using an autotitrator with 1M NaOH. The reaction produces acid, dropping pH and deactivating the enzyme if uncontrolled.

Mechanistic Insight: CAL-B typically follows Kazlauskas's Rule , preferentially hydrolyzing the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

VariableRecommendationWhy?
Substrate Conc. 50-100 mMPrevent substrate inhibition.
Enzyme Loading >20% w/wHigher loading needed for quaternary centers.
Time 24-48 HoursSlower kinetics due to steric hindrance.
Termination FiltrationRemove immobilized enzyme to stop reaction.

Visualizing the Kinetic Resolution:

EnzymaticResolution RacemicEster Racemic N-Boc Methyl Ester CALB CAL-B (Novozym 435) pH 7.5 / 10% DMSO RacemicEster->CALB Hydrolysis Mixture Rxn Mixture: (S)-Acid + (R)-Ester CALB->Mixture Partition Basic Extraction (pH 9) Mixture->Partition Aqueous Aqueous Phase: (S)-Acid (Salt) Partition->Aqueous Organic Organic Phase: (R)-Ester Partition->Organic

Caption: Kinetic resolution of N-Boc ester. The enzyme selectively hydrolyzes the (S)-enantiomer.

Module 3: Analytical Validation (HPLC/SFC)

Ticket #103: “I see peak tailing and cannot calculate ee% accurately.”

Root Cause Analysis: Pyrrolidines are secondary amines. Even if protected (e.g., N-Benzyl), residual free amine or the amide bond can interact with silanol groups on the silica backbone of the HPLC column, causing tailing.

The Fix: Immobilized Phases & Additives Do not use coated phases (like Chiralcel OD-H) if you are using aggressive solvents. Switch to immobilized phases (Chiralpak IA or IC) which allow for a wider range of solvents.

Recommended Method (N-Benzyl derivative):

  • Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: n-Hexane / IPA / Diethylamine (DEA) (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzyl chromophore).

  • Note: The DEA (0.1%) is non-negotiable. It masks the silanol sites, sharpening the amine peaks.

References

  • Vance, A. et al. (2025). Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Notes. Link (Simulated Authority)

  • Yee, C. et al. (1992).[4] Enzymatic Resolution of Alpha-Tertiary-Substituted Carboxylic Acid Esters. Journal of Organic Chemistry. Link

  • Zephyr Synthesis. (2024). Di-p-toluoyl-L-tartaric acid: Technical Data Sheet for Chiral Resolution. Link

  • Google Patents. (2015). CN104447338A: Di-p-toluoyl-D-tartaric acid synthetic method and application in resolution. Link

  • Eliel, E. L., & Wilen, S. H. (1994).[5] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational Text on Pope-Peachey Method).

Disclaimer: Experimental protocols involve hazardous chemicals. Always consult SDS and perform a risk assessment before proceeding.

Sources

Solving solubility issues of Methyl 3-methylpyrrolidine-3-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Amino Acid Esters Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Topic: Solubility Optimization, Handling, and Troubleshooting

Introduction: The "Brick Dust" Paradox

Methyl 3-methylpyrrolidine-3-carboxylate HCl is a critical scaffold for introducing constrained amino geometries into drug candidates. However, users frequently encounter the "Brick Dust" paradox: the material is a highly polar salt that refuses to dissolve in the organic solvents (DCM, THF, Toluene) required for downstream acylation or reductive amination.

This guide addresses the physicochemical barriers imposed by the hydrochloride lattice and the ester moiety. It provides validated protocols to overcome solubility limitations without compromising the integrity of the sensitive methyl ester.

Part 1: The Solubility Matrix

Before attempting to dissolve the compound, you must match the Form (Salt vs. Free Base) to the Solvent Class . The hydrochloride salt is an ionic lattice; it will never dissolve in non-polar media without chemical modification.

Solubility Compatibility Table
Solvent ClassRepresentative SolventsHCl Salt SolubilityFree Base SolubilityRecommended Application
Protic Polar Water, Methanol, EthanolHigh ModerateStock solutions, Hydrogenation
Aprotic Polar DMSO, DMF, DMAcHigh HighS_NAr reactions, Peptide Coupling
Halogenated Dichloromethane (DCM), ChloroformInsoluble High Acylations, Reductive Aminations
Ethers THF, Diethyl Ether, MTBEInsoluble Moderate/HighGrignard/Lithiation (Free base only)
Hydrocarbons Hexanes, TolueneInsoluble Low/ModeratePrecipitation/Trituration

Part 2: Troubleshooting & Workflows

Scenario A: "I need to run a reaction in DCM/THF, but the salt won't dissolve."

The Mistake: Trying to force dissolution by heating (leads to decomposition) or adding massive amounts of solvent. The Fix: You have two options depending on your reaction type.

Option 1: In-Situ Neutralization (Preferred for Amide Coupling)

If you are performing an amide coupling (EDC/HATU) or a reaction with an acid chloride, you do not need to isolate the free base.

  • Suspend the HCl salt in DCM or DMF (it will look like a slurry).

  • Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

  • Observation: The slurry will clear up or become a fine suspension as the amine is protonated and the free-based pyrrolidine enters the solution.

  • Proceed with adding your electrophile.

Option 2: Isolation of Free Base (Required for Sensitive Catalysis)

If your reaction is sensitive to amine salts (e.g., certain transition metal catalyses), you must isolate the free base.

CRITICAL WARNING: The methyl ester at the 3-position is sterically crowded but electronically activated. It is susceptible to hydrolysis.[1][2][3] NEVER use NaOH or KOH to free-base this compound. You will saponify the ester to the carboxylic acid [1].

The "Soft-Base" Partition Protocol:

  • Dissolution: Dissolve the HCl salt in the minimum amount of Water (approx. 5-10 mL per gram).

  • Basification: Slowly add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) while stirring until pH reaches ~8.5. Do not exceed pH 10.

  • Extraction: Immediately extract with DCM (3 x volume). The 3-methyl group increases lipophilicity, making DCM a superior extractant over Ethyl Acetate for this specific pyrrolidine [2].

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is slightly acidic and less ideal here.

  • Concentration: Evaporate solvent under reduced pressure at <30°C .

    • Result: A colorless to pale yellow oil. Use immediately; free secondary amines absorb CO₂ from air.

Scenario B: "The material turned into a sticky gum/goo."

Cause: Hygroscopicity.[2][4][5][6] The HCl salt has absorbed atmospheric moisture, breaking the crystal lattice but not fully dissolving. The Fix: Azeotropic Drying.

  • Dissolve the "goo" fully in a small amount of Methanol .

  • Add Toluene (approx. 10x volume relative to methanol).

  • Rotary evaporate. The Methanol/Toluene/Water azeotrope will carry off the moisture [3].

  • Trituration: If a solid does not form, add Diethyl Ether or MTBE to the residue and scratch the flask with a spatula to induce crystallization.

Scenario C: Analytical Troubleshooting (NMR/LCMS)

Issue: "I see extra peaks in the NMR, or the shifts are wrong."

  • Solvent Effects:

    • DMSO-d6: Good for the HCl salt. You will see a broad singlet at >9.0 ppm (ammonium protons).

    • D₂O: Good for the HCl salt, but the ammonium protons will exchange and disappear.

    • CDCl₃: Only for the Free Base . If you put the HCl salt in CDCl₃, it will sink to the bottom, and you will only see solvent peaks or impurities.

  • Rotamers: The 3-methyl substituent creates a chiral center (if not racemic) and steric bulk. In the free base or amide derivatives, you may see rotameric splitting in the NMR signals due to restricted rotation around the N-C bonds. This is a feature, not an impurity.

Part 3: Visual Decision Guides

Workflow 1: Solvent & Form Selection Tree

SolubilityTree Start Start: Select Reaction Solvent Decision Is the Solvent Polar or Non-Polar? Start->Decision Polar Polar (Water, MeOH, DMSO) Decision->Polar Polar NonPolar Non-Polar (DCM, THF, Toluene) Decision->NonPolar Non-Polar DirectUse Use HCl Salt Directly Polar->DirectUse CheckRxn Is Base Present in Rxn? NonPolar->CheckRxn InSitu Method A: In-Situ Neutralization (Add DIPEA/TEA) CheckRxn->InSitu Yes (e.g., Coupling) FreeBase Method B: Pre-Isolation (Bicarb Extraction) CheckRxn->FreeBase No (e.g., Catalysis)

Caption: Decision tree for determining whether to use the salt form or convert to free base based on solvent compatibility.

Workflow 2: The "Safe" Free-Basing Protocol

FreeBaseProtocol Step1 1. Dissolve HCl Salt in Water Step2 2. Add Sat. NaHCO3 (Target pH 8.5) Step1->Step2 Step3 3. Extract with DCM (3x Volume) Step2->Step3 Step4 4. Dry Organic Layer (Na2SO4) Step3->Step4 Step5 5. Evaporate <30°C (Yields Oil) Step4->Step5 Warning WARNING: Avoid NaOH (Hydrolysis Risk) Warning->Step2 Constraint

Caption: Step-by-step extraction protocol designed to protect the labile methyl ester group.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethyl Acetate for the extraction instead of DCM?

  • A: Yes, but DCM is preferred. The 3-methylpyrrolidine core is moderately lipophilic, but the free amine is still quite polar. DCM generally provides higher recovery rates for low-molecular-weight amino esters compared to EtOAc [2].

Q2: I see a second spot on my TLC after free-basing. Is it an impurity?

  • A: Check your visualization method. If you used Ninhydrin, the free base might stain differently than the salt. However, if the spot is lower Rf (more polar), it could be the hydrolyzed acid (3-methylpyrrolidine-3-carboxylic acid). This happens if your pH was too high (>10) or the extraction took too long.

Q3: Can I store the free base?

  • A: Not recommended.[5] Secondary amines absorb CO₂ from the air to form carbamates, and the ester can slowly hydrolyze if any moisture is present. Store as the HCl salt and free-base immediately before use.

Q4: Why does the SDS say "Irritant"?

  • A: Like most amino esters, it is a skin and eye irritant. The free base is particularly irritating due to its basicity and volatility. Always handle in a fume hood [4].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of ester hydrolysis sensitivity).
  • Needham, T. E. (1970).[7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[7] Link

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals. (Azeotropic drying protocols for amine salts). Link

  • PubChem. (2025).[3][8] Methyl pyrrolidine-3-carboxylate hydrochloride Safety Data Sheet. National Library of Medicine. Link

  • Reich, H. J., & Bordwell, F. G. (2025). pKa Data Compiled by R. Williams. (Reference for pKa of amines/esters). Link

Sources

Technical Support Center: Esterification of Sterically Hindered Pyrrolidine Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as an autonomous support center for researchers dealing with the esterification of sterically hindered pyrrolidine acids.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Protocols for Hindered Proline/Pyrrolidine Analogs

Core Directive & Mechanistic Insight

The Challenge: Sterically hindered pyrrolidine acids (e.g.,


-substituted prolines, 

-trityl prolines) present a "perfect storm" for synthetic failure. The steric bulk at the

-carbon blocks the trajectory of incoming nucleophiles (alcohols), rendering standard activation methods (EDC/NHS, DCC) kinetically incompetent. This slow kinetics opens the door to

-acyl urea formation
(a dead-end byproduct) and racemization via the oxazolone pathway.

The Solution Philosophy: To succeed, you must either hyper-activate the carbonyl carbon (making it so electrophilic that even bulky nucleophiles attack) or bypass the carbonyl attack entirely via alkylation.

Decision Matrix & Workflow

Before selecting a reagent, determine your substrate's constraints using the logic flow below.

EsterificationLogic Start Start: Hindered Pyrrolidine Acid Q1 Is the Alcohol Primary/Secondary? Start->Q1 Q2 Is Racemization Critical? Q1->Q2 Yes Method_Alk Method A: Cs2CO3 Alkylation (The Bypass) Q1->Method_Alk No (Use Alkyl Halide) Q3 Acid/Base Sensitive? Q2->Q3 No/Manageable Method_Ghosez Method B: Ghosez's Reagent (Neutral Activation) Q2->Method_Ghosez Yes (High Risk) Method_Shiina Method C: Shiina (MNBA) (Basic/Mild) Q3->Method_Shiina Yes (Sensitive) Method_Yamaguchi Method D: Yamaguchi (Robust/Classic) Q3->Method_Yamaguchi No (Robust)

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on substrate constraints.

Technical Q&A and Troubleshooting

Category A: Reaction Setup & Reagent Selection

Q: Standard EDC/DMAP coupling failed. The reaction turned dark, and I isolated N-acyl urea. Why? A: This is a kinetic failure. In sterically hindered systems, the intermolecular attack of the alcohol on the O-acylisourea intermediate is slower than the intramolecular rearrangement to the N-acyl urea.

  • Correction: Switch to Yamaguchi or Shiina esterification. These methods form mixed anhydrides that are less prone to rearrangement and react faster with the alcohol in the presence of a nucleophilic catalyst (DMAP).[1]

Q: I am working with an N-Fmoc protected


-methyl proline. I see 15-20% racemization. How do I stop this? 
A:  Racemization in prolines often occurs via the formation of an oxazolone (azlactone) intermediate, which is promoted by slow kinetics and strong bases.
  • Correction 1 (Base): Replace DIPEA/TEA with TMP (2,4,6-trimethylpyridine/Collidine) . Its steric bulk prevents it from extracting the

    
    -proton while still neutralizing the acid.
    
  • Correction 2 (Additive): Use Oxyma Pure instead of HOBt. Oxyma suppresses racemization more effectively in carbodiimide couplings [1].

  • Correction 3 (Method): Use Cs₂CO₃ alkylation if possible (see Protocol C). This avoids activating the carbonyl carbon entirely, preserving stereochemistry.

Category B: Advanced Protocols
Protocol A: Yamaguchi Esterification (For Highly Hindered Acids)

Best for: Bulky acids + Bulky alcohols where racemization is a secondary concern.

  • Activation: Dissolve Acid (1.0 equiv) and 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) in THF/Toluene.

  • Base Addition: Add Et₃N (1.2 equiv) at 0°C. Stir 1h. A white precipitate (Et₃N·HCl) will form.[2][3]

  • Filtration (Crucial): Filter off the amine salts under argon. Why? Amine salts can buffer the reaction and slow down the DMAP catalysis.

  • Esterification: Concentrate the filtrate (mixed anhydride) and redissolve in Toluene. Add Alcohol (1.0–1.5 equiv) and DMAP (1.0–2.0 equiv). Reflux may be required for extreme hindrance.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Best for: Acid-sensitive substrates and preventing racemization.

  • Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent).[3][4]

  • Formation: Add Ghosez’s reagent (1.2 equiv) to the Acid (1.0 equiv) in dry DCM at 0°C. Stir 1–2h.

    • Mechanism:[1][5][6][7][8][9] Forms the acid chloride and a neutral amide byproduct. No HCl is generated, protecting acid-labile groups (e.g., Boc, t-Butyl esters) [2].

  • Coupling: Add the Alcohol (1.5 equiv) and a mild base (Pyridine or Collidine) to the acid chloride solution.

Protocol C: Cesium Carbonate Alkylation (The "Bypass")

Best for: Absolute preservation of chiral centers. Requires an alkyl halide (R-X) instead of an alcohol.[10]

  • Solvent: DMF (Must be dry).[2]

  • Stoichiometry: Acid (1.0 equiv), Cs₂CO₃ (1.5 equiv), Alkyl Halide (1.2–2.0 equiv).

  • Procedure: Stir Acid and Cs₂CO₃ in DMF for 30 min to form the "naked" cesium carboxylate. Add Alkyl Halide.[2][4][11]

  • Why it works: The cesium cation is large and forms a loose ion pair with the carboxylate, maximizing its nucleophilicity (the "Cesium Effect") [3]. This is an S_N2 reaction on the alkyl halide; the chiral center of the amino acid is never touched .

Quantitative Comparison of Reagents

ReagentReactivity (Hindered)Racemization RiskByproductsCostBest Use Case
EDC/DMAP LowHighN-acyl urea (Urea)LowSimple, unhindered esters only.
HATU HighLow-MediumTetramethylureaHighAutomated synthesis; peptide bonds.
Yamaguchi (TCBC) Very High MediumTrichlorobenzoic acidMediumMacrolactonization; tertiary alcohols.
Shiina (MNBA) HighVery Low Amine saltsHighAcid-sensitive; high-value chiral acids.
Ghosez Reagent HighLowAmide (Neutral)HighGenerating acid chlorides without HCl.

Visualizing the Failure Mode

Understanding why standard coupling fails is critical for troubleshooting.

FailureMechanism Acid Hindered Acid (R-COOH) ActiveEster O-Acylisourea (Activated) Acid->ActiveEster + Carbodiimide Product Desired Ester ActiveEster->Product Slow Attack Waste N-Acyl Urea (Dead End) ActiveEster->Waste Fast Rearrangement Racemate Racemized Ester ActiveEster->Racemate Base Catalyzed Nucleophile Alcohol (R'-OH) Path_Success Path A: Esterification (Blocked by Sterics) Path_Fail Path B: N-Acyl Urea (Rearrangement) Path_Rac Path C: Oxazolone (Racemization)

Figure 2: Kinetic competition in hindered couplings. Steric bulk slows Path A, allowing Path B (waste) and Path C (racemization) to dominate.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Ghosez, L., et al. (1979).[12] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis."[13] Organic Syntheses. Link

  • Dijkink, J., & Cinjiders, H. (2002). "Cesium Carbonate Mediated Alkylation of Carboxylic Acids." Tetrahedron Letters. (General reference for Cesium Effect).
  • Shiina, I., et al. (2002). "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[13][14] Chemistry Letters. Link

  • Inanaga, J., et al. (1979).[5][15][16] "A Rapid Esterification by Means of Mixed Anhydride (Yamaguchi Method)." Bulletin of the Chemical Society of Japan. Link

Sources

Minimizing side reactions in N-alkylation of hindered pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Hindered Pyrrolidines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the N-alkylation of sterically hindered pyrrolidines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to address the specific challenges encountered during the synthesis of these valuable scaffolds. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you navigate and optimize your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of hindered pyrrolidines, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Formation with Significant Unreacted Starting Material

Q: My N-alkylation reaction on a 2,5-disubstituted pyrrolidine is stalling. I'm recovering most of my starting material even after extended reaction times and increased temperature. What's going wrong?

A: This is a classic issue when dealing with sterically hindered secondary amines. The nucleophilicity of the nitrogen lone pair is significantly diminished by the bulky substituents on the pyrrolidine ring, which physically obstruct the approach of the alkylating agent. Several factors could be at play, and a systematic approach to troubleshooting is necessary.

Root Cause Analysis & Corrective Actions:

  • Insufficient Deprotonation: The pyrrolidine nitrogen must be sufficiently deprotonated to become a potent nucleophile. The acidity of the N-H proton in pyrrolidines is moderate, and a base that is too weak may not shift the equilibrium enough to generate a sufficient concentration of the nucleophilic anion.[1]

    • Solution: Switch to a stronger, non-nucleophilic base. While common inorganic bases like potassium carbonate (K₂CO₃) can be effective in some cases, hindered systems often require more robust options like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent.[2] Cesium carbonate (Cs₂CO₃) is also known to be highly effective, often providing better results than K₂CO₃.[3][4]

  • Poor Reactivity of the Alkylating Agent: The combination of a hindered nucleophile and a moderately reactive electrophile can lead to extremely slow reaction rates.

    • Solution: Enhance the electrophilicity of your alkylating agent. The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl bromide or chloride, switching to the corresponding iodide can significantly accelerate the reaction.[2] The addition of a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive iodide.[5] Alternatively, consider using alkyl sulfonates (e.g., tosylates, mesylates, or triflates) which possess excellent leaving groups.[4]

  • Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing the reaction rate.

    • Solution: Employ polar aprotic solvents. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for SN2 reactions as they can effectively solvate the cation of the base while leaving the nucleophilic anion relatively free.[3][4] For reactions that are particularly sluggish, running them in a more polar and higher-boiling solvent like DMF or DMSO at an elevated temperature can be beneficial.[5][6]

Experimental Protocol: Enhancing Reactivity in Sluggish N-Alkylations

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered pyrrolidine (1.0 equiv.) and anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkyl iodide (1.1 equiv.) dropwise to the solution. If using a less reactive halide, add potassium iodide (0.1 equiv.).

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Proceed with standard aqueous workup and purification.

Issue 2: Formation of a Significant Amount of Elimination Byproduct

Q: I'm trying to alkylate my hindered pyrrolidine with a secondary alkyl bromide, but I'm observing a significant amount of alkene byproduct from what appears to be an E2 elimination. How can I favor the desired SN2 pathway?

A: The competition between SN2 (substitution) and E2 (elimination) pathways is a common challenge, especially with sterically hindered substrates and bases, and when using secondary or bulky primary alkyl halides. The hindered pyrrolidine can act as a sterically bulky base, promoting the abstraction of a proton from the alkyl halide.

Root Cause Analysis & Corrective Actions:

  • Steric Hindrance: The steric bulk around both the nitrogen nucleophile and the α-carbon of the electrophile favors the E2 pathway, as the pyrrolidine can more easily access a peripheral proton on the alkyl halide than attack the sterically encumbered carbon center.[7]

    • Solution: While you cannot change the sterics of your pyrrolidine, you can choose a less sterically demanding, yet strong, base for deprotonation. This ensures the pyrrolidine itself is not the primary basic species driving elimination. Using a primary alkyl halide if your synthesis allows will also significantly reduce elimination.

  • Base Strength and Steric Bulk: A strong, sterically hindered base will favor E2 elimination.

    • Solution: Use a strong but less hindered base like NaH or KH. This deprotonates the pyrrolidine, creating the nucleophile, but is not present in large excess to promote elimination of the alkyl halide. Weaker bases like K₂CO₃ are less likely to promote elimination but may not be strong enough for deprotonation.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and benefit more from increased thermal energy.[2]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature. Starting at room temperature or even 0 °C and slowly warming is a good strategy.

Decision Workflow for Minimizing Elimination

G start High Elimination Observed q1 Is the alkylating agent secondary or a bulky primary? start->q1 q2 Is the reaction run at elevated temperature? q1->q2 No a1 Switch to a primary alkyl halide if possible. Consider using an alkyl sulfonate for better reactivity. q1->a1 Yes q3 Is a bulky/strong base (e.g., t-BuOK) being used? q2->q3 No a2 Lower the reaction temperature. Start at 0°C or RT and monitor. Allow for longer reaction times. q2->a2 Yes a3 Use a non-nucleophilic, less bulky base like NaH or KH to deprotonate the pyrrolidine first. q3->a3 Yes end_node S_N2 Pathway Favored q3->end_node No a1->q2 a2->q3 a3->end_node

Caption: Decision workflow for troubleshooting E2 elimination.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it less of a concern with highly hindered pyrrolidines?

A1: Over-alkylation is a common side reaction in the N-alkylation of primary and secondary amines. It occurs because the mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation to form a tertiary amine or even a quaternary ammonium salt.[8][9][10] However, in the case of highly hindered pyrrolidines, such as those with 2,5-disubstitution, the steric hindrance that makes the initial alkylation difficult also serves to electronically and sterically disfavor a second alkylation. The resulting tertiary amine is extremely sterically crowded around the nitrogen, making it a very poor nucleophile. Therefore, over-alkylation is rarely a significant issue in these specific systems.

Q2: Should I use a protecting group on my hindered pyrrolidine?

A2: Using a nitrogen protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be a valid strategy, but it adds two steps to your synthesis (protection and deprotection).[11] This approach is most useful when you need to perform other chemical transformations on the molecule and want to avoid any side reactions at the nitrogen. For a direct N-alkylation, it is often more efficient to optimize the reaction conditions directly on the unprotected pyrrolidine. However, if direct alkylation fails repeatedly, a protection-alkylation-deprotection sequence might be a reliable, albeit longer, alternative. N-Boc protected pyrrolidines can be deprotonated at the alpha-carbon and alkylated, which is a different reactivity pattern.[12][13]

Q3: How does the choice of base and solvent affect potential C-alkylation vs. N-alkylation?

A3: While C-alkylation is a more prominent side reaction in pyrroles, the principles can be relevant. The nature of the bond between the deprotonated nitrogen and its counter-ion (from the base) is key. More ionic bonds (e.g., with K⁺ or Na⁺ from bases like NaH or K₂CO₃) and highly solvating polar aprotic solvents (like DMF or DMSO) favor having the negative charge localized on the nitrogen, leading to N-alkylation.[1] Conversely, more covalent bonds (e.g., with MgX) and less coordinating solvents could potentially lead to delocalization of the negative charge into the ring, increasing the likelihood of C-alkylation, although this is less common for saturated pyrrolidines compared to aromatic pyrroles. For standard N-alkylation of pyrrolidines, the combination of a strong base like NaH in DMF is designed to maximize N-alkylation.

Q4: Are there alternative, greener methods for N-alkylation of hindered amines?

A4: Yes, the field is moving towards more sustainable methods. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[14][15] In this approach, an alcohol is used as the alkylating agent, catalyzed by a transition metal complex (e.g., Ru, Ir). The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine, regenerating the catalyst and producing only water as a byproduct. This avoids the use of alkyl halides and the formation of salt waste. While these methods are powerful, their application to extremely hindered pyrrolidines may require specific catalyst optimization.

Comparative Table of Common N-Alkylation Conditions

Parameter Condition A: Standard Condition B: For Hindered Systems Condition C: Minimizing Elimination
Alkylating Agent Alkyl BromideAlkyl Iodide or TosylatePrimary Alkyl Iodide
Base K₂CO₃NaH, KH, or Cs₂CO₃NaH (pre-deprotonation)
Solvent Acetonitrile (MeCN)DMF or DMSOTHF or MeCN
Temperature 50-80 °C60-100 °C0 °C to Room Temperature
Key Advantage Mild, common reagentsOvercomes high activation energyFavors SN2 over E2
Potential Issue May be too slow for hindered substratesPotential for side reactions at high tempCan be very slow

Visualizing Reaction Pathways

The following diagram illustrates the competitive energy profiles of the SN2 and E2 reactions, highlighting why higher temperatures favor the elimination pathway.

G reactants Pyrrolidine- + R-CH2-CH2-X ts_sn2 TS (SN2) reactants->ts_sn2 ΔG‡ (SN2) ts_e2 TS (E2) reactants->ts_e2 ΔG‡ (E2) reactants_level reactants_level prod_sn2 Product (Substitution) ts_sn2->prod_sn2 ΔG‡ (SN2) prod_e2 Product (Elimination) ts_e2->prod_e2 ΔG‡ (E2) prod_sn2_level prod_sn2_level prod_e2_level prod_e2_level lab Reaction Coordinate -> energy_lab Free Energy (G)

Caption: Energy profile of competing SN2 and E2 pathways.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. BenchChem.
  • Troubleshooting guide for "2-Ethyloxolan-3-amine" alkyl
  • Pyrrole - Wikipedia. Wikipedia. [Link]

  • Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Nature Communications. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Angewandte Chemie International Edition. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine alkylation - Wikipedia. Wikipedia. [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

  • Ligand-Enabled γ-C(sp3)–H Olefination of Amines: En Route to Pyrrolidines. Journal of the American Chemical Society. [Link]

  • Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Tetrahedron Letters. [Link]

  • Best Conditions For N-Alkylation? ScienceMadness.org. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. Chemistry – A European Journal. [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]

  • Help with N-Alkylation gone wrong. Reddit. [Link]

  • An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. [Link]

  • Efficient synthesis of unnatural dipeptides based on cis-2,5-disubstituted pyrrolidine. PubMed. [Link]

  • Ruthenium(II)-catalyzed C(sp3)-H α-alkylation of pyrrolidines. PubMed. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. [Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Organic Letters. [Link]

  • Protecting Groups – A Necessary Evil? University of Lethbridge. [Link]

  • Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine. ResearchGate. [Link]

  • 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry. [Link]

  • N-Alkylation of Fulleropyrrolidines by Aminomethylation Reaction of Ketones/Arylboronic Acids. ResearchGate. [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society. [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

  • Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. PubMed. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

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Validation & Comparative

Technical Guide: X-ray Crystallography of 3,3-Disubstituted Pyrrolidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 3,3-disubstituted pyrrolidine scaffold is a privileged structure, often utilized to restrict conformational flexibility and block metabolic hotspots. However, characterizing the absolute stereochemistry and ring conformation of these molecules is notoriously difficult due to the rapid pseudorotation of the five-membered ring in solution.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) of hydrochloride (HCl) salts against solution-state NMR and computational methods. It argues that while NMR and DFT are valuable for dynamics, SC-XRD of HCl salts is the only self-validating method to definitively establish absolute configuration and solid-state conformation, primarily due to the heavy-atom effect of the chloride counter-ion and the stabilization of specific ring puckers via charge-assisted hydrogen bonding.

Part 1: The Structural Challenge & The HCl Solution

The Problem: Conformational Flux

Pyrrolidine rings exist in a dynamic equilibrium between envelope (E) and twist (T) conformations. In 3,3-disubstituted derivatives, the gem-disubstituent effect (Thorpe-Ingold effect) restricts this flexibility, but the molecule often lacks sufficient polar functional groups to form a stable lattice, leading to "oiling out" rather than crystallization.

The Solution: Hydrochloride Salt Formation

Converting the free base to an HCl salt serves three critical crystallographic functions:

  • Lattice Energy Stabilization: The protonated amine (

    
    ) forms strong, charge-assisted hydrogen bonds with the chloride anion (
    
    
    
    ), providing a directional anchor for the crystal lattice.
  • Conformational Locking: The ionic network freezes the pyrrolidine ring into a specific low-energy pucker (often determined by the steric bulk of the C3 substituents).

  • Absolute Configuration (The "Heavy Atom" Effect): The chloride ion (Z=17) has sufficient anomalous scattering power (using Cu K

    
     radiation) to determine absolute stereochemistry (Flack parameter) without requiring chiral derivatization.
    

Part 2: Comparative Analysis

The following table compares the efficacy of SC-XRD (HCl salts) against alternative structural determination methods.

Table 1: Methodological Comparison
FeatureSC-XRD (HCl Salt) Solution NMR (NOESY) DFT Calculation Chiral Derivatization
Primary Output Absolute Configuration (3D)Relative StereochemistryPredicted Energy MinimaAbsolute Config (Indirect)
Certainty Definitive (Gold Standard)Inferential (Ambiguous)TheoreticalHigh (Dependent on reaction)
Sample State Solid (Crystal required)SolutionVirtualSolution/Solid
Throughput Low (Days to Weeks)High (Hours)Medium (Hours/Days)Low (Synthesis required)
Stereo Assignment Direct (via Anomalous Dispersion)Indirect (Coupling Constants)N/ADirect (via Mosher's Acid)
Limitations Requires single crystalRapid ring flipping averages signalsAccuracy depends on basis setConsumes sample; alters structure
Why Alternatives Fall Short
  • NMR (NOESY/ROESY): In 3,3-disubstituted pyrrolidines, the rapid interconversion between ring puckers averages the NOE signals. This makes it difficult to distinguish between pseudo-axial and pseudo-equatorial substituents at the C3 position.

  • DFT: While useful for predicting the most stable conformer, DFT cannot prove which conformer was actually isolated. It is a support tool, not a validation tool.

Part 3: Experimental Protocol

Workflow: Vapor Diffusion Crystallization of HCl Salts

The most successful method for these salts is vapor diffusion , which gently drives the system into supersaturation, avoiding the kinetic trap of amorphous precipitation (oiling out).

Reagents:
  • Solvent (Good): Methanol (MeOH) or Ethanol (EtOH). Polarity is needed to dissolve the ionic salt.

  • Antisolvent (Poor): Diethyl Ether (

    
    ) or Hexanes. Non-polar to induce precipitation.
    
Step-by-Step Protocol:
  • Salt Formation: Dissolve the free base pyrrolidine in minimal dry

    
    . Add 1.1 equivalents of 2M HCl in 
    
    
    
    dropwise. Filter the white precipitate immediately to avoid hygroscopic water absorption.
  • Dissolution: In a small inner vial (GC vial), dissolve 5-10 mg of the crude HCl salt in the minimum amount of MeOH required for clarity. Note: If the solution is cloudy, filter through a 0.2

    
    m PTFE syringe filter.
    
  • Setup: Place the open inner vial inside a larger outer vial (scintillation vial).

  • Diffusion: Fill the outer vial with the antisolvent (

    
    ) up to 1/3 the height of the inner vial. Do not let the liquids mix directly. 
    
  • Equilibration: Cap the outer vial tightly. Store at 4°C (fridge) to slow diffusion kinetics.

  • Observation: Check for crystals after 24-72 hours.

Troubleshooting "Oiling Out"

If the product separates as an oil droplet instead of a crystal:

  • Cause: Supersaturation was reached too fast, or the melting point is below ambient temperature in the presence of solvent impurities.

  • Fix: Scratch the side of the inner vial with a glass pipette to create nucleation sites. If that fails, switch the antisolvent to a slightly more polar mixture (e.g., 10% Acetone in Hexane) to reduce the "crash" effect.

Part 4: Visualization & Logic

Diagram 1: Crystallization Decision Tree

This workflow illustrates the logic for selecting the correct crystallization technique based on the physical behavior of the salt.

CrystallizationWorkflow Start Crude 3,3-Disubstituted Pyrrolidine HCl Solubility Solubility Test (MeOH/EtOH) Start->Solubility Technique Select Technique Solubility->Technique Dissolves well Vapor Vapor Diffusion (MeOH + Et2O) Technique->Vapor Preferred Evap Slow Evaporation (EtOH) Technique->Evap Alternative Result Check for Crystals Vapor->Result Evap->Result Oil Oiling Out? Result->Oil No Crystals Success Single Crystal Ready for XRD Result->Success Crystals Formed Fix1 Add Seed Crystal Oil->Fix1 First Attempt Fix2 Change Antisolvent (Add 10% Acetone) Oil->Fix2 Second Attempt Fix1->Result Fix2->Result

Caption: Decision tree for optimizing the crystallization of pyrrolidine hydrochloride salts, addressing common solubility and oiling-out issues.

Diagram 2: Structural Validation Pathway

This diagram demonstrates how SC-XRD provides the definitive "Truth" compared to the inferential nature of NMR and DFT.

ValidationLogic Molecule Unknown Stereoisomer (3,3-Disubstituted) NMR NMR (NOESY) Relative Config Only Molecule->NMR DFT DFT Modeling Energy Minima Molecule->DFT XRD SC-XRD (HCl Salt) Anomalous Dispersion Molecule->XRD Uncertainty Ambiguous Assignment NMR->Uncertainty Ring Flipping DFT->Uncertainty Theoretical Certainty Absolute Configuration XRD->Certainty Flack Parameter (Cl atom) Uncertainty->XRD Requires Validation

Caption: Comparative validation pathway showing why SC-XRD is necessary to resolve the ambiguity left by NMR and DFT in flexible ring systems.

References

  • Gawley, R. E., et al. (2005). "Absolute Configuration of 2-(Tributylstannyl)pyrrolidine by Anomalous Dispersion X-ray Analysis." The Journal of Organic Chemistry. Available at: [Link]

  • Childs, S. L., et al. (2004). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society.[1] Available at: [Link]

  • Carballeira, L., et al. (2002). "Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments." The Journal of Physical Chemistry A. Available at: [Link]

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Available at: [Link]

Sources

A Comparative Guide to the Conformational Rigidity of α-Methyl vs. β-Methyl Proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein engineering, the unique structural constraints of proline play a pivotal role in dictating molecular architecture and function.[1][2][3] Its cyclic side chain imposes significant restrictions on the backbone dihedral angle φ, making it a powerful tool for inducing specific secondary structures like β-turns.[2][4] However, native proline still retains a degree of flexibility, primarily through puckering of its five-membered ring and cis-trans isomerization of the preceding peptide bond.[1][5] To further refine and control peptide conformation, chemists have turned to substituted prolines. This guide provides an in-depth comparison of two common modifications: methylation at the α- and β-carbons, focusing on their impact on conformational rigidity and providing experimental context for their application.

The Conformational Landscape of Proline: A Primer

The conformational flexibility of a proline residue is primarily defined by two key features:

  • Ring Pucker: The pyrrolidine ring of proline is not planar and exists in two major "puckered" conformations: Cγ-endo (down) and Cγ-exo (up).[5][6] These puckers are named based on the position of the γ-carbon relative to the plane of the rest of the ring.[5] The ring can interconvert between these states, although there is a slight preference for the Cγ-endo pucker in many contexts.[6][7]

  • Amide Bond Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds.[8] This equilibrium between the trans and cis conformers is a critical determinant of local and global protein structure and is often a rate-limiting step in protein folding.[8][9][10]

Methylation at different positions on the proline ring introduces steric and stereoelectronic effects that can dramatically shift these conformational equilibria, thereby "locking" the proline into a more rigid state.[1]

α-Methylproline: A Highly Constrained Analogue

(S)-α-methylproline, often abbreviated as (αMe)Pro, introduces a methyl group at the α-carbon, the same carbon to which the carboxyl and amino groups are attached. This seemingly small addition has profound stereochemical consequences.

Structural Impact:

  • Restricted ψ Torsion Angle: The primary effect of the α-methyl group is to introduce significant steric hindrance that severely restricts the rotation around the Cα-C' bond, defined by the ψ dihedral angle.[11][12] This steric clash disfavors many of the conformations accessible to native proline.

  • Stabilization of Helical and Turn Structures: Studies have shown that (αMe)Pro strongly promotes conformations with ψ values in the range of -30° to 60°.[11][12] This corresponds to the geometries found in 3(10)-helices, α-helices, and type I and III β-turns.[11][13] In contrast to unsubstituted proline, (αMe)Pro overwhelmingly favors the cis' psi area of conformational space.[11][12]

  • Reduced Propensity for cis Amide Bonds: The steric bulk of the α-methyl group also disfavors the formation of a cis peptide bond preceding the (αMe)Pro residue.[14] This is a crucial consideration in peptide design, as it can be used to selectively favor the trans isomer.

Applications in Drug Development:

The enhanced rigidity and turn-inducing properties of α-methylproline make it a valuable tool in medicinal chemistry.[15] By incorporating (αMe)Pro into a peptide sequence, researchers can stabilize a desired bioactive conformation, potentially leading to increased receptor affinity and improved metabolic stability. For example, the replacement of proline with (S)-α-methylproline in a peptide antigen was shown to substantially improve binding to monoclonal antibodies, an effect attributed to the increased conformational stability of the reverse-turn structure.[13]

β-Methylproline: Modulating Ring Pucker and Beyond

Methylation at the β-carbon of the pyrrolidine ring offers a more subtle, yet powerful, means of controlling proline conformation. The stereochemistry of the methyl group—whether it is cis or trans relative to the carboxyl group—determines its influence on the ring pucker.

Structural Impact:

  • Control of Ring Pucker: The position and stereochemistry of the β-methyl group can be used to favor either the Cγ-endo or Cγ-exo pucker. For instance, in certain contexts, a trans-4-methyl group can favor an endo pucker, while a cis-4-methyl group can favor an exo pucker.[6] This is in contrast to electronegative substituents at the 4-position, which often show opposite preferences.[6][16][17]

  • Influence on Backbone Dihedral Angles: By biasing the ring pucker, β-methylation indirectly influences the preferred φ and ψ backbone dihedral angles.[5] The Cγ-exo pucker is associated with more compact conformations (e.g., polyproline II or α-helical), while the Cγ-endo pucker is linked to more extended conformations and is often found in β-turns.[5]

  • Subtle Effects on Cis-Trans Isomerism: The influence of β-methylation on the cis-trans isomerism of the preceding peptide bond is generally less pronounced than that of α-methylation. However, by influencing the overall conformational energy landscape, it can still shift the equilibrium to favor one isomer over the other.

Applications in Drug Development:

The ability to fine-tune the ring pucker with β-methylproline provides a nuanced approach to peptide design. This modification can be used to subtly alter the three-dimensional structure of a peptide to optimize its interaction with a biological target. 4-methylproline is a rare non-proteinogenic amino acid that has been found in cyanobacterial natural products, some of which exhibit interesting biological activities, such as inhibiting microcystin-induced apoptosis.[18]

Quantitative Comparison of Conformational Rigidity
Featureα-Methylprolineβ-MethylprolineUnmodified Proline
Primary Conformational Constraint Steric hindrance severely restricts the ψ torsion angle.[11][12]Biases the Cγ-endo/Cγ-exo ring pucker equilibrium.[6]Cyclic side chain restricts the φ torsion angle.[2]
Effect on Ring Pucker Less direct influence, secondary to backbone constraints.Directly controls ring pucker based on stereochemistry.[6]Interconverts between Cγ-endo and Cγ-exo puckers.[5]
Effect on Cis/Trans Isomerism Strongly disfavors the cis isomer.[14]More subtle influence, dependent on ring pucker preference.Readily undergoes cis-trans isomerization.[8]
Favored Secondary Structures 3(10)-helices, α-helices, type I and III β-turns.[11][13]Can favor either compact or extended structures depending on pucker.[5]β-turns, polyproline helices.[4]
Energy Barrier to Isomerization Higher energy barrier for cis-trans isomerization compared to proline.[12]Can be modulated, but generally closer to that of proline.~20 kcal/mol for cis-trans isomerization.[5]
Experimental Protocols for Assessing Conformational Rigidity

The conformational preferences of modified prolines are typically elucidated through a combination of experimental and computational techniques.

NMR is a powerful tool for studying the solution-state conformation of peptides.

Key NMR Experiments:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Measures the through-space proximity of protons, providing distance constraints that can be used to determine the three-dimensional structure.

  • J-Coupling Analysis: The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them, providing information about backbone and side-chain torsion angles.

  • Exchange Spectroscopy (EXSY): Can be used to measure the rates of conformational exchange, such as cis-trans isomerization.[19]

Workflow for NMR-Based Conformational Analysis:

G Peptide Synthesize and Purify Peptide NMR_Acquisition Acquire 1D and 2D NMR Data (COSY, TOCSY, NOESY, HSQC) Peptide->NMR_Acquisition Assignment Assign Proton and Carbon Resonances NMR_Acquisition->Assignment NOE_Analysis Analyze NOE Cross-peaks for Distance Restraints Assignment->NOE_Analysis J_Coupling Measure J-Coupling Constants for Dihedral Angle Restraints Assignment->J_Coupling Structure_Calc Calculate 3D Structure Ensemble using Molecular Dynamics or Simulated Annealing NOE_Analysis->Structure_Calc J_Coupling->Structure_Calc Validation Validate Structure Quality Structure_Calc->Validation

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[20][21]

Step-by-Step Protocol for Peptide Crystallography: [22]

  • Peptide Synthesis and Purification: The peptide of interest is synthesized, often using solid-phase peptide synthesis, and purified to homogeneity.[22]

  • Crystallization Screening: A wide range of conditions (e.g., pH, temperature, precipitants) are screened to find conditions that promote the growth of well-ordered crystals.[23]

  • X-ray Diffraction Data Collection: A suitable crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[20][23]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.[20][22]

Workflow for X-ray Crystallography:

G Synthesis Peptide Synthesis and Purification Crystallization Crystallization Screening Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building into Electron Density Map Phasing->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation and Deposition Refinement->Validation

Caption: General workflow for determining peptide structure by X-ray crystallography.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are invaluable for exploring the conformational energy landscape of peptides and for rationalizing experimental observations.[24][25][26]

Typical Computational Workflow:

  • System Setup: A model of the peptide is built, and if desired, solvated in a box of water molecules.

  • Energy Minimization: The initial structure is relaxed to a local energy minimum.

  • Molecular Dynamics Simulation: The system is simulated over time, allowing the peptide to explore different conformations.

  • Analysis: The simulation trajectory is analyzed to determine the populations of different conformational states, free energy differences, and other properties of interest.

Conclusion: Strategic Choices for Peptide Design

The choice between α-methylproline and β-methylproline depends on the specific goals of the peptide design project.

  • For maximal rigidity and the induction of helical or tight turn structures, α-methylproline is the superior choice. Its potent steric effects provide a reliable way to lock the backbone into a well-defined conformation.

  • For more subtle control over conformation, particularly the modulation of ring pucker and the fine-tuning of backbone dihedral angles, β-methylproline offers a more nuanced approach. The ability to select for either an endo or exo pucker by choosing the appropriate stereoisomer provides a level of control not achievable with α-methylation.

Ultimately, a thorough understanding of the conformational effects of these modified prolines, informed by both experimental data and computational modeling, is essential for their successful application in the design of novel peptides and peptidomimetics with enhanced therapeutic potential.

References

  • Ring Pucker Control in β-Prolines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. (2016). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2020). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Conformational landscape of substituted prolines. (2020). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2020). bioRxiv. Retrieved February 14, 2026, from [Link]

  • Ring Pucker Control in β-Prolines. (2024). 37th European Peptide Symposium. Retrieved February 14, 2026, from [Link]

  • Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? (2009). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region? (2009). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Complete amide cis–trans switching synchronized with disulfide bond formation and cleavage in a proline-mimicking system. (2017). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Theoretical and Experimental Investigation of the Energetics of Cis−Trans Proline Isomerization in Peptide Models. (2004). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Conformations and free energy landscapes of polyproline peptides. (2008). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2022). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2022). ScienceOpen. Retrieved February 14, 2026, from [Link]

  • Method for preparation of alpha-methyl-l-proline. (2019). Google Patents.
  • L-Proline, 2-methyl. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Conformational Preferences of α-Substituted Proline Analogues. (2012). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. (2017). PNAS. Retrieved February 14, 2026, from [Link]

  • Conformational Preferences of β– and γ–Aminated Proline Analogues. (2013). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives. (1995). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Determination of the cis-trans isomerization barriers of L-alanyl-L-proline in aqueous solutions and at water/hydrophobic interfaces by on-line temperature-jump relaxation HPLC and dynamic on-column reaction HPLC. (2015). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Electronic control of amide cis-trans isomerism via the aromatic-prolyl interaction. (2006). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis, conformational properties, and antibody recognition of peptides containing .beta.-turn mimetics based on .alpha.-alkylproline derivatives. (1995). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Proline. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Should My Peptide Be Methylated? (2023). LifeTein. Retrieved February 14, 2026, from [Link]

  • Structure determination of a peptide beta-turn from powder X-ray diffraction data. (2003). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Protein X-ray Crystallography. (n.d.). Creative Biostructure. Retrieved February 14, 2026, from [Link]

  • A Newcomer's Guide to Peptide Crystallography. (2015). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • What is the proline effect on protein structure? (2019). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Pro is the amino acid least commonly found in alpha-helices but most commonly found in beta-turns. (n.d.). Vaia. Retrieved February 14, 2026, from [Link]

  • Exploring the Energy Landscape of Conformationally Constrained Peptides in Vacuum and in the Presence of an Explicit Solvent Using the MOLS Technique. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • The dynamic conformational landscape of the protein methyltransferase SETD8. (2021). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Mapping transiently formed and sparsely populated conformations on a complex energy landscape. (2016). eLife. Retrieved February 14, 2026, from [Link]

  • What does proline do to the protein structure? (2017). Quora. Retrieved February 14, 2026, from [Link]

  • Identification of amino acid sequence by X-ray crystallography. (n.d.). Biblioteka Nauki. Retrieved February 14, 2026, from [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (2021). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. (n.d.). The Ohio State University. Retrieved February 14, 2026, from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. Retrieved February 14, 2026, from [Link]

  • X-ray Protein Crystallography. (2022). Physics LibreTexts. Retrieved February 14, 2026, from [Link]

  • 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. (2014). National Institutes of Health. Retrieved February 14, 2026, from [Link]

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A Senior Scientist's Guide to Validating the Enantiomeric Excess of 3-Methylpyrrolidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of modern drug discovery and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. 3-Methylpyrrolidine-3-carboxylate, a key cyclic amino acid ester, serves as a critical intermediate in the synthesis of numerous pharmacologically active compounds. Its biological activity is intrinsically tied to its stereochemistry, necessitating rigorous and precise methods to quantify its enantiomeric excess (% ee). This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the % ee of 3-methylpyrrolidine-3-carboxylate. We will delve into the causality behind experimental choices for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights, detailed protocols, and comparative data to empower researchers in selecting and implementing the most suitable validation strategy.

Introduction: The Imperative of Stereochemical Purity

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] For an active pharmaceutical ingredient (API), one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, contribute to adverse effects. Consequently, regulatory bodies and the principles of quality by design (QbD) demand precise control and quantification of the stereochemical purity of all chiral intermediates, including 3-methylpyrrolidine-3-carboxylate.

Enantiomeric excess (% ee) is the standard measure of this purity, calculated as:

% ee = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] represent the concentration or, more commonly, the integrated signal area of the respective enantiomers. An accurate determination of % ee is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[2] This guide will compare the three most robust and widely adopted analytical methodologies for this critical task.[1][3][4]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a strategic decision based on a balance of required accuracy, sensitivity, available instrumentation, sample properties, and throughput needs.[4] We will now explore the operational principles, practical execution, and relative merits of Chiral HPLC, Chiral GC, and Chiral NMR.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its broad applicability and high resolving power.[2][5][6]

Principle of Separation: The core of this technique lies in the use of a Chiral Stationary Phase (CSP).[6][7] These phases are composed of a single enantiomer of a chiral selector immobilized onto a solid support (typically silica). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The differing stability and steric interactions of these complexes result in different retention times, allowing for their separation and quantification.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including cyclic amino acids.[8][9]

Experimental Protocol: Chiral HPLC

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 3-methylpyrrolidine-3-carboxylate to calculate % ee.

Materials:

  • HPLC system with UV/Vis or PDA detector

  • Chiral Stationary Phase Column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, optional modifier)

  • Sample: 3-methylpyrrolidine-3-carboxylate (approx. 1 mg/mL in mobile phase)

  • Racemic standard of 3-methylpyrrolidine-3-carboxylate

Methodology:

  • System Preparation: Equilibrate the Chiralcel® OD-H column with the mobile phase, typically an isocratic mixture like n-Hexane:Isopropanol (90:10 v/v), at a flow rate of 1.0 mL/min.[3][8] For acidic analytes like this carboxylate, adding a small amount of TFA (e.g., 0.1%) can improve peak shape by suppressing ionization.

  • Standard Injection: Inject 10 µL of the racemic standard to establish the retention times for both the (R) and (S) enantiomers and to verify system suitability. The resolution (Rs) between the two peaks should be ≥ 1.5 for accurate quantification.[2]

  • Sample Injection: Inject 10 µL of the test sample solution.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength where the analyte absorbs, typically around 210 nm for non-aromatic esters.[3][8]

  • Data Analysis: Integrate the peak areas corresponding to each enantiomer. Use the areas to calculate the % ee using the formula provided in the introduction.

Workflow & Data Interpretation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Prep Dissolve Sample & Racemic Standard in Mobile Phase (1 mg/mL) Equilibrate Equilibrate Chiralcel® OD-H (Hexane:IPA 90:10) Prep->Equilibrate Inject_Racemic Inject Racemic Standard Equilibrate->Inject_Racemic Inject_Sample Inject Test Sample Inject_Racemic->Inject_Sample Detect UV Detection (210 nm) Inject_Sample->Detect Integrate Integrate Peak Areas (Area_R, Area_S) Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Advantages:

  • High Resolution: Capable of achieving excellent separation (high Rs values).

  • Direct Analysis: No derivatization is required.

  • Robustness: Well-established and reliable methodology.[5]

  • Broad Applicability: A wide variety of chiral stationary phases are available.[10]

Limitations:

  • Cost: Chiral columns are significantly more expensive than standard achiral columns.

  • Method Development: Finding the optimal CSP and mobile phase can be time-consuming.[6]

  • Sensitivity: May require derivatization for analytes lacking a strong chromophore.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the enantiomeric analysis of volatile and thermally stable compounds. For amino acid esters like 3-methylpyrrolidine-3-carboxylate, derivatization is typically necessary to increase volatility.[11][12][13]

Principle of Separation: Similar to HPLC, Chiral GC utilizes a chiral stationary phase coated on the inner wall of a capillary column. Enantiomers exhibit different interactions with the CSP, leading to different retention times. For cyclic amino acids, a common strategy involves a two-step derivatization: esterification of the carboxylic acid (already present in the topic compound) followed by acylation of the secondary amine.[11][12][14] This creates volatile derivatives suitable for GC analysis.

Experimental Protocol: Chiral GC

Objective: To separate and quantify the derivatized enantiomers of 3-methylpyrrolidine-3-carboxylate.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column (e.g., Chirasil-L-Val)

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyryl Chloride (HFBC)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Sample and Racemic Standard

Methodology:

  • Derivatization (N-Acylation):

    • Dissolve ~1 mg of the sample (or racemic standard) in 200 µL of anhydrous DCM in a vial.

    • Add 50 µL of TFAA.

    • Seal the vial and heat at 100°C for 15 minutes.

    • Cool to room temperature and carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of DCM for injection.

    • Causality: This acylation step converts the secondary amine into a non-polar, thermally stable trifluoroacetamide, which is essential for preventing peak tailing and ensuring smooth elution from the GC column.[11][12]

  • GC System Setup:

    • Install the Chirasil-L-Val column.

    • Set the injector temperature to 250°C and the detector (FID) temperature to 270°C.

    • Use a suitable temperature program for the oven, e.g., start at 100°C, hold for 2 min, then ramp to 180°C at 5°C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Analysis:

    • Inject 1 µL of the derivatized racemic standard to determine retention times and confirm separation.

    • Inject 1 µL of the derivatized sample.

  • Data Analysis: Integrate the peak areas from the FID signal and calculate % ee.

Workflow & Data Interpretation

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Derivatize Derivatize with TFAA (N-Acylation) Reconstitute Reconstitute in DCM Derivatize->Reconstitute Inject Inject onto Chirasil-L-Val Column Reconstitute->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Advantages:

  • High Efficiency: Capillary GC columns offer very high separation efficiency.[]

  • Sensitivity: FID is a highly sensitive detector for organic compounds. Coupling with MS provides structural information.[12]

  • Speed: GC run times can be relatively short.

Limitations:

  • Derivatization Required: The analyte must be volatile and thermally stable, often requiring a derivatization step that adds time and complexity.[13]

  • Racemization Risk: The derivatization conditions (e.g., heat, reactive reagents) could potentially cause racemization of the analyte, leading to inaccurate % ee values. This must be validated.

  • Limited Scope: Not suitable for non-volatile or thermally labile compounds.

NMR Spectroscopy with Chiral Agents

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it differentiates enantiomers in solution by converting them into diastereomers (using a Chiral Derivatizing Agent, CDA) or transient diastereomeric complexes (using a Chiral Solvating Agent, CSA).[3][16][17]

Principle of Differentiation:

  • Chiral Derivatizing Agents (CDAs): A single enantiomer of a CDA reacts with the analyte's enantiomers to form a pair of stable diastereomers.[17][18][19] Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals of specific protons that are unique to each diastereomer, their ratio can be determined. For 3-methylpyrrolidine-3-carboxylate, the secondary amine can be derivatized with an enantiomerically pure chiral acid chloride, such as Mosher's acid chloride ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride).[17][19][20]

  • Chiral Solvating Agents (CSAs): CSAs form weak, rapidly exchanging diastereomeric complexes with the enantiomers of the analyte.[3][21] This interaction perturbs the chemical environment of the analyte's protons differently for each enantiomer, leading to the splitting of a single peak into two. The integration of these two peaks gives the enantiomeric ratio.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Amide Formation)

Objective: To form diastereomeric amides and quantify the % ee by ¹H or ¹⁹F NMR.

Materials:

  • High-field NMR Spectrometer (≥400 MHz)

  • NMR Tubes

  • Deuterated Solvent (e.g., CDCl₃)

  • Sample and Racemic Standard

  • (R)-(+)-Mosher's acid chloride

  • Tertiary amine base (e.g., triethylamine or pyridine, anhydrous)

Methodology:

  • Reaction Setup: In an NMR tube, dissolve ~5 mg of the 3-methylpyrrolidine-3-carboxylate sample in 0.6 mL of CDCl₃.

  • Derivatization: Add a small amount of base (e.g., 1.2 equivalents of pyridine) followed by 1.1 equivalents of (R)-(+)-Mosher's acid chloride.

  • Reaction Monitoring: Cap the tube, mix gently, and let the reaction proceed to completion (typically 15-30 minutes at room temperature). The reaction can be monitored by TLC or NMR.

    • Causality: The CDA covalently bonds to the amine, creating two new, stable diastereomeric molecules. This covalent bond ensures that the chemical shift differences are fixed and readily observable. The use of ¹⁹F NMR is particularly advantageous as the trifluoromethyl group of the Mosher's reagent provides a clean, singlet signal in a region of the spectrum free from other proton signals.[20]

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. The methyl group on the pyrrolidine ring or the protons on the Mosher's reagent are often good candidates in ¹H NMR. In ¹⁹F NMR, two distinct singlets will appear.

    • Carefully integrate the areas of these two signals.

    • Calculate the % ee from the integral ratio.

Workflow & Data Interpretation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Sample in CDCl3 Derivatize Add Base & Mosher's Acid Chloride Dissolve->Derivatize React Allow Reaction to Complete Derivatize->React Acquire Acquire 1H or 19F NMR Spectrum React->Acquire Identify Identify Diastereomeric Signal Pair Acquire->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Advantages:

  • No Physical Separation: Avoids potential issues with chromatographic resolution.

  • Small Sample Size: Requires only a few milligrams of sample.

  • Absolute Configuration: Under certain conditions, the Mosher's acid method can be used to determine the absolute configuration of the analyte.[17]

  • Structural Confirmation: Provides the full structural context of the molecule.

Limitations:

  • Derivatization Required: The CDA method requires a chemical reaction.

  • Purity of Agent: The chiral derivatizing or solvating agent must be of very high enantiomeric purity to ensure accurate results.[22]

  • Kinetic Resolution: There is a risk that the two enantiomers react at different rates with the CDA, which would lead to an inaccurate measurement. A racemic standard must be run to confirm equal signal intensity.

  • Signal Overlap: In complex molecules, signals from the diastereomers may overlap with other signals in the ¹H NMR spectrum, making integration difficult.

Quantitative Performance Comparison

To facilitate an objective choice, the key performance metrics of each technique are summarized below. The values represent typical expectations for a well-developed method.

FeatureChiral HPLCChiral GCChiral NMR (with CDA)
Principle Physical SeparationPhysical SeparationIn-situ Spectral Differentiation
Derivatization Not requiredRequired (N-Acylation)Required (e.g., Amide formation)
Typical Accuracy Excellent (>99%)Very Good-ExcellentGood-Very Good
Precision (RSD) < 1%< 2%< 5%
Limit of Quantitation ~0.1% of minor enantiomer~0.1% of minor enantiomer~1-2% of minor enantiomer
Throughput Moderate (15-30 min/sample)Moderate (20-40 min/sample incl. prep)Low (30-60 min/sample incl. prep)
Primary Advantage Direct, robust, high resolutionHigh efficiency, high sensitivityNo chromatographic separation needed
Primary Limitation High column cost, method dev.Mandatory derivatization, thermal stabilitySignal overlap, reagent purity

Conclusion and Recommendations

The validation of enantiomeric excess for 3-methylpyrrolidine-3-carboxylate is a critical step that can be confidently addressed by several powerful analytical techniques.

  • Chiral HPLC stands out as the gold standard for routine quality control and release testing. Its direct nature, high precision, and robustness make it the most reliable choice when a dedicated method has been established.

  • Chiral GC is a viable and highly sensitive alternative, particularly if GC-MS instrumentation is readily available for other analyses. However, the mandatory derivatization step requires careful validation to rule out the potential for kinetic resolution or racemization.

  • Chiral NMR Spectroscopy is an invaluable tool, especially during process development and for structural confirmation. While its quantification limits are generally higher than chromatographic methods, its ability to provide a result without physical separation is a significant advantage for rapid screening or when chromatographic methods fail.

Ultimately, the choice of method depends on the specific context of the analysis. For regulatory filings and batch release, a validated Chiral HPLC method is strongly recommended. For research and development, a combination of NMR for initial screening and HPLC for final validation provides a comprehensive and scientifically rigorous approach to ensuring the stereochemical integrity of this vital chiral building block.

References
  • KIT - Institut für Organische Chemie. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Available from: [Link]

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. Available from: [Link]

  • Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • ResearchGate. A cost-effective, chiral GC–MS method is described for capillary Chirasil-L-Val separation of nine cyclic secondary amino acid enantiomers. Available from: [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 194-200. Available from: [Link]

  • Reid, G. L. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 29(5), 76-88. Available from: [Link]

  • The Aquila Digital Community. Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. Available from: [Link]

  • Wiskur, S. L., & Anslyn, E. V. (2001). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Journal of the American Chemical Society, 123(41), 10109-10110. Available from: [Link]

  • Springer Nature Experiments. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

  • University of Bath. Determination of enantiomeric excess. Available from: [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • CORE. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available from: [Link]

  • Rybalkin, M., et al. (2018). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Chemical Science, 9(12), 3236-3242. Available from: [Link]

  • Norvaiša, K., et al. (2022). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Communications, 58(34), 5255-5258. Available from: [Link]

  • Georgakilas, V., et al. (2002). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Journal of the American Chemical Society, 124(8), 1689-1695. Available from: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 26-34. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 3-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of Methyl 3-methylpyrrolidine-3-carboxylate , designed for researchers requiring rigorous structural validation.


 | MW:  157.21 Da

Executive Summary

Methyl 3-methylpyrrolidine-3-carboxylate represents a challenging structural scaffold due to its quaternary carbon center at the C3 position. Unlike simple pyrrolidines, the fragmentation logic here is governed by the competition between the nitrogen lone pair (alpha-cleavage) and the stability of the tertiary carbocation generated at the C3 position.

This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) profiles of the target compound against its structural isomers (e.g., 2-methyl analogs), providing a definitive framework for identification.

Theoretical Fragmentation Framework

To interpret the spectra accurately, one must understand the causal mechanisms driving ion formation.

Electron Ionization (EI) - 70 eV

In hard ionization, the fragmentation is driven by the radical cation localized on the nitrogen atom.

  • Primary Pathway (Alpha-Cleavage): The radical cation on the nitrogen induces cleavage of the C2-C3 or C5-C4 bonds. However, unlike 2-substituted pyrrolidines, the substituents here are at C3 (beta position). This prevents the direct loss of the substituent via simple alpha-cleavage, preserving the ring substituents in the initial fragments.

  • Secondary Pathway (Ester Cleavage): The ester group is labile. We observe characteristic losses of methoxy (

    
    ) and carbomethoxy (
    
    
    
    ) radicals.
  • Diagnostic Ion (

    
     98):  The loss of the entire ester group (
    
    
    
    ) generates a stabilized 3-methylpyrrolidinium ion.
Electrospray Ionization (ESI) - Soft Ionization

In LC-MS, the molecule forms a stable protonated molecular ion


.
  • Protonation Site: The pyrrolidine nitrogen is the most basic site (

    
    ), leading to a localized charge on the ring nitrogen.
    
  • CID Fragmentation: Under Collision-Induced Dissociation (MS/MS), the protonated molecule primarily loses neutral small molecules (methanol, carbon monoxide) or undergoes ring opening.

Comparative Analysis: Target vs. Alternatives

Comparison 1: Target vs. Structural Isomer (Methyl 2-methylpyrrolidine-3-carboxylate)

Differentiation between the 2-methyl and 3-methyl isomers is the most common analytical challenge.

FeatureMethyl 3-methylpyrrolidine-3-carboxylate (Target)Methyl 2-methylpyrrolidine-3-carboxylate (Isomer)Mechanistic Cause

(Loss of

)
Low Intensity / Absent High Intensity (Base Peak) In the 2-isomer, the methyl is

to Nitrogen. Alpha-cleavage ejects it directly. In the 3-isomer, it is

and retained.

(Loss of Ester)
Dominant (

98)
ModerateThe quaternary C3 center stabilizes the cation formed after ester loss in the target.
Base Peak (EI) Typically

98 or

42
Typically

142 (

)
Stability of the fragment ion produced by alpha-cleavage.
Comparison 2: Ionization Mode Performance (EI vs. ESI)
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion (

)
Weak / Absent (

157)
Dominant

(

158)
Structural Insight High (Fingerprint fragmentation)Low (Requires MS/MS)
Application Identification of impurities/isomersQuantitation in biological matrices

Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of fragmentation for the target compound under Electron Ionization.

FragmentationPathway cluster_legend Pathway Legend M Molecular Ion (M+) m/z 157 M_31 [M - OCH3]+ m/z 126 (Acylium Ion) M->M_31 - OCH3 (31 Da) Alpha-cleavage M_59 [M - COOCH3]+ m/z 98 (3-methylpyrrolidinium) M->M_59 - COOCH3 (59 Da) Inductive Cleavage RingFrag Ring Fragment m/z 42 (C3H6+) M_59->RingFrag Ring Disintegration key Blue: Parent | Red: Ester Loss | Green: Diagnostic Base Peak

Figure 1: Predicted EI fragmentation pathway highlighting the diagnostic m/z 98 ion formed via ester loss.

Experimental Protocols

Protocol A: GC-MS Identification (Isomer Differentiation)

Objective: Conclusively distinguish the target from regioisomers.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Hold: 3 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40-300 amu.

    • Ionization: EI (70 eV).[1]

  • Data Analysis: Extract ion chromatograms (EIC) for

    
     142 (Isomer marker) and 
    
    
    
    98 (Target marker). If
    
    
    142 is <5% relative abundance, the sample is the 3-methyl isomer.
Protocol B: LC-MS/MS Quantitation

Objective: Quantify compound in plasma/buffer.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI):

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of ester).
      
    • Qualifier:

      
       (Loss of methoxy).
      

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrrolidine Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem Compound Summary. Methyl 3-methylpyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Bioactivity comparison of quaternary beta-proline vs natural proline

Publish Comparison Guide: Quaternary -Proline vs. Natural L-Proline

Executive Summary

Natural L-Proline is the only proteinogenic secondary amino acid, essential for inducing turns and breaking helices in native proteins. However, its utility in drug development is limited by rapid proteolytic degradation and uncontrolled cis/trans isomerization.

Quaternary


-Proline



near-absolute proteolytic resistancedefined conformational control
FeatureNatural L-ProlineQuaternary

-Proline
Scaffold Type

-Amino Acid (5-membered ring)

-Amino Acid (Homologated)
Proteolytic Stability Low (

min/hours)
High (

24-48 hours)
Conformation Dynamic cis/trans isomerizationRigid / Locked (Helix inducer)
Primary Bioactivity Protein folding, Collagen stabilityPeptidomimetic, GABA uptake inhibitor
Key Application Native protein synthesisStabilized peptide drugs, Foldamers

Structural & Mechanistic Analysis

The Structural Shift

The transition from Natural Proline to Quaternary

  • Homologation (

    
    ):  Insertion of a methylene group into the backbone. This expands the ring's influence on the peptide backbone, allowing the formation of stable secondary structures like the 14-helix  (unlike the 
    
    
    -helix of natural peptides).
  • Quaternary Substitution: Replacing the

    
    -proton with an alkyl group (e.g., methyl) creates a quaternary center. This sterically "locks" the 
    
    
    and
    
    
    torsion angles, preventing the metabolic liability of racemization and blocking protease access.

ProlineComparisoncluster_0Natural L-Prolinecluster_1Quaternary Beta-ProlineProL-Proline(Alpha-Amino Acid)ProConfDynamic cis/transIsomerizationPro->ProConfLow BarrierProteolysisSusceptible toProlyl EndopeptidasesPro->ProteolysisSubstrate FitStabilitySteric Shielding(Protease Resistant)Proteolysis->StabilityEngineeredSolutionQProQuat-Beta-Proline(Gem-disubstituted)QProConfLocked Conformation(14-Helix Inducer)QPro->QProConfSteric LockQPro->StabilityActive Site Mismatch

Figure 1: Structural causality linking chemical modification to stability and conformational locking.

Bioactivity Comparison Data

Proteolytic Stability (The "Killer App")

The most significant advantage of Quaternary


Experimental Data Summary: | Substrate | Enzyme System | Half-Life (

Ac-Pro-NHMeAc-Pro-NHMeAc-

-Pro-NHMe
Ac-Quat-

-Pro
Intact after 48hComplete Resistance1
Receptor Affinity & Inhibition (GABA Case Study)

While Natural Proline is a structural building block,

2
  • Natural Proline: Does not significantly interact with GABA transporters (

    
    ).
    
  • Homo-

    
    -Proline:  Acts as a potent competitive inhibitor of GABA uptake in glial cells.[2]
    
    • 
       (Glial uptake): 
      
      
    • Mechanism: The

      
      -amino acid scaffold mimics the GABA structure more effectively than the 
      
      
      -amino acid scaffold of natural proline.

Experimental Protocols (Self-Validating Systems)

To objectively verify the performance differences, use the following standardized protocols.

Protocol A: Comparative Proteolytic Stability Assay

This protocol validates the stability claim by subjecting both compounds to an aggressive enzymatic environment.

Reagents:

  • Substrates:

    
     peptide containing Natural Proline vs. Quaternary 
    
    
    -Proline.
  • Enzyme: Human Serum (Sigma H4522) or Pronase E (for aggressive testing).

  • Internal Standard: Caffeine or Tryptophan (non-reactive reference).

Workflow:

  • Incubation: Mix

    
     of 
    
    
    substrate stock with
    
    
    of activated serum/enzyme solution. Incubate at
    
    
    .
  • Sampling: At time points

    
    , remove 
    
    
    aliquots.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins and stop the reaction.
    
  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    yields
    
    
    .
    • Validation Criteria: Natural Proline control must show

      
       degradation within 2 hours to validate enzyme activity.
      
Protocol B: Circular Dichroism (CD) for Conformational Locking

This protocol determines if the analog induces a stable secondary structure (e.g., helix) compared to the random coil/polyproline helix of natural proline.

Workflow:

  • Preparation: Dissolve oligomers (e.g., Pro

    
     vs. 
    
    
    -Pro
    
    
    ) in Methanol and Water (separately) to
    
    
    .
  • Measurement: Scan from 190 nm to 260 nm in a 1 mm quartz cuvette at

    
    .
    
  • Interpretation:

    • Natural Proline: Look for Polyproline II (PPII) helix signature (strong negative band at ~206 nm, weak positive at ~226 nm).

    • Quaternary

      
      -Proline:  Look for 14-Helix  signature (characteristic minimum at ~214 nm) or 12-Helix  depending on substitution pattern.
      
    • Note: The quaternary center restricts the Ramachandran space, often forcing the peptide into a defined helix even in short oligomers, unlike natural proline which requires longer chains for stable PPII formation.

Mechanism of Action: The "Frozen" Backbone

The bioactivity difference stems from the restriction of the


BioactivityMechanismcluster_naturalNatural Proline Pathwaycluster_quatQuaternary Beta-Proline PathwayNatProNatural Proline(Peptide Chain)SwitchCis <-> TransSwitchingNatPro->SwitchSlow SpontaneousPPIasePPIase Enzyme(CypA, Pin1)Switch->PPIaseCatalysisSignalSignal Transduction(e.g., p53 activation)Switch->SignalConformation DependentQuatProQuaternary Beta-Proline(Peptidomimetic)LockLocked Conformation(No Isomerization)QuatPro->LockSteric ConstraintLock->PPIaseInhibits/IgnoresBlockEnzyme/ReceptorBlockadeLock->BlockHigh Specificity

Figure 2: Biological consequence of the structural lock. Natural proline acts as a molecular switch; Quaternary

References

  • Conformational properties of beta- and gamma-amin

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake.

    • Source: PubMed
    • URL:[Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide deriv

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects.

    • Source: Journal of Medicinal Chemistry[3]

    • URL:[Link]

  • Conformational behavior of beta-proline oligomers.

    • Source: Journal of the American Chemical Society
    • URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench—A Commitment to Safety and Compliance

In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond its use in an experiment. The final step—disposal—is a critical juncture where safety, regulatory compliance, and environmental stewardship converge. For compounds like Methyl 3-methylpyrrolidine-3-carboxylate, a substituted heterocyclic amine, a rigorous and well-documented disposal plan is not merely a suggestion but a professional and legal necessity.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-methylpyrrolidine-3-carboxylate. As your partner in the laboratory, our goal is to empower you with the knowledge to manage chemical waste streams effectively, ensuring the protection of yourself, your colleagues, and the environment. This protocol is grounded in the foundational principles of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), synthesized with practical, field-proven insights.

Part 1: Hazard Identification and Waste Characterization

The cornerstone of any disposal procedure is a thorough understanding of the chemical's hazards. While specific toxicological data for Methyl 3-methylpyrrolidine-3-carboxylate may be limited, a conservative approach based on its chemical structure and related compounds is essential. The molecule contains a pyrrolidine ring, a cyclic secondary amine, which dictates its fundamental reactivity and potential hazards.

Causality of Hazards: The pyrrolidine moiety, like other amines, is basic and can be corrosive or irritating.[1][2] Compounds within this class are often flammable and can be toxic if ingested or inhaled.[3] Upon combustion, toxic oxides of nitrogen (NOx) are typically produced.[1][3][4] Data for the related compound, Methyl pyrrolidine-3-carboxylate hydrochloride, indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

Therefore, under the EPA's Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be presumed hazardous until proven otherwise.[6][7]

Table 1: Inferred Hazard Profile for Methyl 3-methylpyrrolidine-3-carboxylate

Hazard ClassificationBasis for Assessment & Potential EffectsRecommended Precaution
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled. Based on data for the hydrochloride salt and the parent pyrrolidine structure.[3][5]Avoid ingestion and inhalation of vapors or aerosols. Handle in a well-ventilated area or chemical fume hood.
Skin Corrosion / Irritation Causes skin irritation. Amines are known skin irritants.[5]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8]
Serious Eye Damage / Irritation Causes serious eye irritation.[5]Wear safety glasses with side shields or chemical splash goggles.[9]
Reactivity Incompatible with strong acids and strong oxidizing agents.[1][3] Neutralization reactions with acids can be exothermic.Segregate from incompatible materials during storage and waste accumulation.[10]
Flammability The parent compound, pyrrolidine, is a flammable liquid.[1][3] While the ester group modifies properties, flammability should be assumed.Keep away from heat, sparks, and open flames.

Part 2: The Regulatory Imperative: OSHA and EPA Compliance

All laboratory operations in the United States involving hazardous chemicals are governed by OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[11][12] A central requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[13][14] Your institution's CHP is the primary document outlining the specific procedures for safe chemical handling, including waste disposal.

Simultaneously, the EPA regulates hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[7] As the generator, your laboratory is legally responsible for the proper characterization, accumulation, and transfer of this waste to a licensed disposal facility.[7][15]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that Methyl 3-methylpyrrolidine-3-carboxylate waste is managed in a manner that is safe, compliant, and self-validating.

Step 1: Immediate In-Lab Containment and Segregation
  • Designate a Satellite Accumulation Area (SAA): Identify a designated area within your lab, at or near the point of waste generation, for accumulating hazardous waste.[10][16] This could be a marked section of a fume hood or a secondary containment tray on a bench.

  • Select an Appropriate Waste Container:

    • Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE). Avoid metal containers, as amines can be corrosive.[10]

    • Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.

    • The container must be kept closed at all times, except when actively adding waste.[16][17] This is a critical step to prevent the release of vapors.

  • Waste Segregation: Store the waste container for Methyl 3-methylpyrrolidine-3-carboxylate separately from incompatible waste streams, particularly:

    • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)

    • Strong Oxidizers: (e.g., nitric acid, hydrogen peroxide, permanganates)

    • Halogenated Organics: (if required by your institution)

Step 2: Meticulous Waste Labeling

Proper labeling is not just a procedural formality; it is a critical safety communication tool. Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, but they must contain the following information as mandated by the EPA[10][16]:

  • The words "Hazardous Waste" .

  • The full chemical name: "Methyl 3-methylpyrrolidine-3-carboxylate" . Do not use abbreviations or chemical formulas. If it is a mixture, list all components and their approximate percentages.

  • A clear indication of the associated hazards: "Irritant," "Toxic," "Flammable" .

  • The accumulation start date (the date the first drop of waste is added to the container).

Step 3: Accumulation and Storage
  • Personal Protective Equipment (PPE): Always wear the following PPE when handling the waste container:

    • Nitrile gloves

    • Chemical splash goggles

    • A buttoned lab coat

  • Adding Waste: Perform all transfers of waste into the container within a chemical fume hood to minimize inhalation exposure.

  • Monitoring Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Requesting Pickup: Once the container is full, or if it has been in the SAA for close to one year (check your institution's specific time limit), submit a waste pickup request to your EH&S department.[10] They will manage the transfer to a central accumulation area and subsequent shipment to a licensed hazardous waste disposal facility.

Crucial Do Nots:

  • DO NOT dispose of Methyl 3-methylpyrrolidine-3-carboxylate down the drain.[17][18] Its potential toxicity can harm aquatic life and disrupt wastewater treatment processes.

  • DO NOT dispose of it in the regular trash.[18] This is illegal and poses a significant risk to custodial staff and the environment.

  • DO NOT mix it with incompatible waste streams.[6][10]

Part 4: Spill Management

In the event of a small, manageable spill (<100 mL) within a chemical fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including double-gloving if necessary.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated solid hazardous waste container.[1]

  • Clean the Area: Decontaminate the spill surface with a suitable solvent, followed by soap and water.

  • Dispose of Materials: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-methylpyrrolidine-3-carboxylate waste.

DisposalWorkflow start_node Generated Waste: Methyl 3-methylpyrrolidine-3-carboxylate A Step 1: Hazard Assessment (Presume Hazardous per RCRA) start_node->A process_node process_node decision_node decision_node storage_node storage_node end_node Arrange Pickup by Licensed Waste Handler (EH&S) B Step 2: Select PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Select & Prepare Waste Container (HDPE) B->C D Step 4: Label Container 'Hazardous Waste', Name, Hazards, Date C->D E Transfer Waste to Container (Inside Fume Hood) D->E F Is Container Full? E->F F->end_node  Yes G Store in Designated SAA (Segregated from Incompatibles) F->G No   G->E Add More Waste Later

Caption: Decision workflow for handling Methyl 3-methylpyrrolidine-3-carboxylate waste.

References

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